1-(Pyridin-4-ylmethyl)piperazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKRNIHPWOZBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333992-80-6 | |
| Record name | Piperazine, 1-(4-pyridinylmethyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333992-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
Introduction
1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate in pharmaceutical research and development.[1] Its structure, featuring a piperazine ring linked to a pyridine moiety, makes it a valuable building block for synthesizing a wide range of bioactive molecules.[1] This scaffold is particularly prominent in the development of therapeutic agents targeting the central nervous system and in anti-cancer research.[1] This guide provides a comprehensive technical overview of the two primary synthetic pathways for obtaining 1-(Pyridin-4-ylmethyl)piperazine and its subsequent conversion to the hydrochloride salt, a form often preferred for its stability and solubility. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental protocols, and comparative analysis of the synthetic routes.
Primary Synthetic Pathways: A Comparative Overview
The synthesis of 1-(Pyridin-4-ylmethyl)piperazine is predominantly achieved through two robust and well-established methods:
-
Nucleophilic Substitution: This pathway involves the direct alkylation of piperazine with a suitable 4-pyridylmethyl halide, typically 4-(chloromethyl)pyridine hydrochloride. This method is straightforward and often high-yielding.
-
Reductive Amination: This one-pot reaction combines 4-pyridinecarboxaldehyde with piperazine in the presence of a reducing agent to form the target secondary amine. This approach is highly efficient and avoids the handling of potentially unstable alkyl halides.
The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 4-(Chloromethyl)pyridine HCl, Piperazine | 4-Pyridinecarboxaldehyde, Piperazine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, Pyridine-Borane) |
| Reaction Type | Sₙ2 | Imine formation followed by reduction |
| Key Advantages | High yields, straightforward procedure | One-pot reaction, mild conditions |
| Potential Challenges | Potential for bis-alkylation of piperazine | Control of reducing agent reactivity |
Pathway 1: Nucleophilic Substitution
This method leverages the high nucleophilicity of the secondary amine in piperazine to displace a halide from the benzylic-like position of 4-(chloromethyl)pyridine. The reaction proceeds via a classic Sₙ2 mechanism.
Theoretical Background and Mechanism
The reaction is a bimolecular nucleophilic substitution (Sₙ2) where one of the nitrogen atoms of the piperazine ring acts as the nucleophile.[2] It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[3] This attack occurs from the backside of the carbon-chlorine bond, leading to a concerted bond formation and bond breakage through a five-coordinate transition state.[4][5]
A base is crucial in this reaction for two primary reasons:
-
Neutralizing the Piperazine Nucleophile: Piperazine is a weak base, and to enhance its nucleophilicity, a stronger base is added to deprotonate one of the nitrogen atoms, making it a more potent nucleophile.
-
Scavenging HCl: The reaction generates hydrochloric acid (HCl), which can protonate the piperazine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
A significant potential side reaction is the bis-alkylation of piperazine, where both nitrogen atoms are alkylated by 4-(chloromethyl)pyridine. To mitigate this, an excess of piperazine is typically used.
Experimental Protocol: Nucleophilic Substitution
This protocol is adapted from established procedures for similar piperazine syntheses.[6][7]
Step 1: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine
-
To a stirred solution of anhydrous piperazine (4.0 equivalents) in a suitable solvent such as toluene or acetonitrile, add a base like potassium carbonate (2.0 equivalents).
-
Heat the mixture to a gentle reflux (approximately 80-110 °C, depending on the solvent).
-
Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in the same solvent to the refluxing mixture over 1-2 hours.
-
Maintain the reaction at reflux for an additional 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(Pyridin-4-ylmethyl)piperazine as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-(Pyridin-4-ylmethyl)piperazine in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride will form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Pathway 2: Reductive Amination
Reductive amination is a powerful and efficient one-pot method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]
Theoretical Background and Mechanism
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: 4-Pyridinecarboxaldehyde reacts with piperazine to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, as piperazine is a secondary amine. This step is often the rate-determining step and can be catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity and mildness.[9] Pyridine-borane complex is another effective alternative.[10]
Experimental Protocol: Reductive Amination
This protocol is based on general procedures for reductive amination.[9][10]
Step 1: One-Pot Synthesis of 1-(Pyridin-4-ylmethyl)piperazine
-
To a stirred solution of piperazine (1.2 equivalents) and 4-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent such as 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(Pyridin-4-ylmethyl)piperazine.
Step 2: Formation of the Hydrochloride Salt
The procedure for salt formation is identical to that described in Pathway 1.
Characterization Data
The identity and purity of the synthesized 1-(Pyridin-4-ylmethyl)piperazine and its hydrochloride salt should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methylene bridge protons, and the piperazine ring protons. The chemical shifts will be influenced by the protonation state. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the pyridine and piperazine rings, and the methylene bridge.[11][12] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₀H₁₅N₃, MW: 177.25 g/mol ).[1] |
| FT-IR | Characteristic peaks for N-H stretching (from the protonated piperazine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching from the pyridine ring. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
Both nucleophilic substitution and reductive amination are effective and reliable methods for the synthesis of this compound. The nucleophilic substitution pathway is a classic and robust method, while reductive amination offers the elegance of a one-pot procedure with mild reaction conditions. The choice of method will ultimately be guided by the specific needs and constraints of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. gctlc.org [gctlc.org]
- 9. reddit.com [reddit.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug development, certain chemical motifs consistently emerge as foundational pillars for therapeutic innovation. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a quintessential example of such a "privileged structure."[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity to act as both a hydrogen bond donor and acceptor, frequently confer favorable aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to drug candidates.[1] This guide focuses on a specific and highly versatile derivative, 1-(Pyridin-4-ylmethyl)piperazine hydrochloride, and elucidates its strategic importance as a core building block in the synthesis of novel therapeutics, particularly in the realms of neuropharmacology and oncology.[3] While not a therapeutic agent in its own right, its true value lies in the vast chemical space it unlocks for medicinal chemists.
Core Molecular Attributes and Their Mechanistic Implications
The structure of 1-(Pyridin-4-ylmethyl)piperazine combines two key pharmacophoric elements: the piperazine ring and the pyridinylmethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of synthetic manipulations.
The Piperazine Moiety: The piperazine core is a cornerstone of many centrally acting drugs.[2] Its ability to engage in multiple non-covalent interactions allows for high-affinity binding to a variety of biological targets. The two nitrogen atoms provide handles for derivatization, enabling the creation of extensive compound libraries with diverse pharmacological profiles.[1] In many neurological agents, the piperazine ring is crucial for interacting with G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
The Pyridin-4-ylmethyl Substituent: The pyridine ring introduces a key aromatic system that can participate in π-π stacking, cation-π, and hydrogen bonding interactions within a receptor's binding pocket. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor and can be protonated, influencing the overall basicity and pharmacokinetic profile of the final compound. The methylene linker provides rotational flexibility, allowing the pyridinyl group to adopt an optimal orientation for target engagement.
Synthetic Utility and Methodologies
1-(Pyridin-4-ylmethyl)piperazine is a readily available intermediate, and its synthesis is well-established. A common synthetic route involves the reaction of piperazine with 4-(bromomethyl)pyridine or 4-(chloromethyl)pyridine. The resulting free base can then be converted to the hydrochloride salt.
Below is a generalized workflow for the utilization of 1-(Pyridin-4-ylmethyl)piperazine in the synthesis of a hypothetical drug candidate.
Figure 1: Generalized synthetic workflow utilizing this compound.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon), add the desired acyl chloride or carboxylic acid (1.1 eq).
-
Coupling: If using a carboxylic acid, add a coupling agent (e.g., HATU, HOBt/EDC) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated derivative.
Applications in Drug Discovery and Development
The true utility of this compound is demonstrated by its incorporation into a diverse array of bioactive molecules.
Neuropharmacology
Many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[2] The 1-(Pyridin-4-ylmethyl)piperazine scaffold is particularly valuable for developing ligands that target monoamine neurotransmitter systems, such as dopamine and serotonin receptors. The pyridine nitrogen can serve as a key interaction point with aminergic GPCRs.
Oncology
In cancer therapy, the piperazine moiety is found in numerous kinase inhibitors. The structural rigidity and basic nitrogen atoms of the piperazine ring can facilitate crucial interactions within the ATP-binding pocket of various kinases. For instance, derivatives of 1-(Pyridin-4-ylmethyl)piperazine can be designed to target specific tyrosine kinases involved in tumor growth and proliferation.
Anthelmintic and Other Applications
Historically, piperazine and its simpler salts have been used as anthelmintic agents.[4][5][6] The mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in helminths, leading to paralysis and expulsion of the parasite.[4] While this compound itself is not used for this purpose, its derivatives can be explored for novel anti-parasitic activities.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the 1-(Pyridin-4-ylmethyl)piperazine scaffold is a cornerstone of lead optimization. The following table outlines key modification points and their potential impact on pharmacological activity.
| Modification Point | Potential Impact on Bioactivity and Pharmacokinetics |
| N-4 Position of Piperazine | Introduction of various substituents (e.g., aryl, acyl, alkyl groups) can significantly modulate target affinity, selectivity, and ADME properties. This is the most common site for derivatization. |
| Pyridine Ring | Substitution on the pyridine ring can alter electronic properties, steric hindrance, and the ability to form specific interactions with the target protein. |
| Methylene Linker | Modification or replacement of the methylene bridge can affect the conformational flexibility and overall geometry of the molecule, influencing how it fits into a binding site. |
Conclusion: A Versatile Scaffold for Future Therapeutics
This compound represents a pivotal starting material for the synthesis of a wide range of biologically active compounds. Its inherent structural and physicochemical properties make it an attractive scaffold for medicinal chemists aiming to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While its own mechanism of action is that of a chemical intermediate, its contribution to the mechanisms of the final drug products is profound. A thorough understanding of its synthetic versatility and the structure-activity relationships of its derivatives is essential for leveraging this valuable building block in the ongoing quest for new and improved medicines.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine [chemeurope.com]
physical and chemical properties of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. Drawing upon established scientific principles and available data, this document is intended to be a valuable resource for researchers engaged in drug discovery and chemical synthesis.
Introduction: The Significance of the Pyridinylmethylpiperazine Scaffold
The 1-(Pyridin-4-ylmethyl)piperazine moiety is a key structural motif in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to interact with various biological targets, while the pyridinylmethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, the compound's solubility and stability are enhanced, making it more amenable to pharmaceutical formulation and handling.[1] The parent compound, 1-(Pyridin-4-ylmethyl)piperazine, is a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1]
Chemical Identity and Structure
The fundamental identity of this compound is established by its chemical structure and nomenclature.
-
IUPAC Name: 1-(pyridin-4-ylmethyl)piperazine;hydrochloride[2]
-
Molecular Formula: C₁₀H₁₆ClN₃[2]
-
Molecular Weight: 213.71 g/mol [2]
-
CAS Number: 333992-80-6[2]
The structure comprises a piperazine ring linked to a pyridine ring through a methylene bridge. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms in the molecule, typically the more basic piperazine nitrogens.
Caption: Chemical structure of this compound.
Physical Properties: A Summary
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the free base and related piperazine salts, we can infer and predict certain characteristics. The following table summarizes the available and predicted data.
| Property | Value/Description | Source/Method |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from similar hydrochloride salts. |
| Melting Point | Not experimentally determined. Piperazine dihydrochloride has a high melting point of 318-320 °C.[3] | [3] |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | General property of organic salts. |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents.[4][5] | Inferred from piperazine dihydrochloride.[4][5] |
Experimental Protocol for Determining Solubility
To empirically determine the solubility, a standardized protocol should be followed.
Objective: To determine the solubility of this compound in various solvents at a given temperature (e.g., 25 °C).
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Equilibrium Method:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solution to remove undissolved solid.
-
Determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Caption: Workflow for experimental solubility determination.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the functional groups present: the pyridine ring, the piperazine ring, and the hydrochloride salt.
Acidity/Basicity and pKa
The molecule possesses three basic nitrogen atoms: one on the pyridine ring and two on the piperazine ring. The hydrochloride salt form indicates that at least one of these nitrogens is protonated.
-
Predicted pKa: The pKa of the free base, 1-(Pyridin-4-ylmethyl)piperazine, is predicted to be approximately 9.01 ± 0.10.[6] This value likely corresponds to the protonation of one of the piperazine nitrogens, which are generally more basic than the pyridine nitrogen. For comparison, the experimental pKa values for piperazine are pKa1 = 5.35 and pKa2 = 9.73 at 25°C.[7] The electron-withdrawing effect of the pyridinylmethyl group would be expected to slightly reduce the basicity of the piperazine nitrogens compared to unsubstituted piperazine.
Stability
As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions (room temperature, protected from light and moisture). The free base is a liquid that should be stored at 0-8°C.[1] The hydrochloride salt form generally imparts greater stability against oxidative and environmental degradation.
Reactivity
The reactivity of this compound is centered around the nucleophilicity of the unprotonated nitrogen atoms and the potential for reactions involving the pyridine ring.
-
N-Alkylation and N-Acylation: The secondary amine in the piperazine ring (if not protonated) is a primary site for electrophilic attack, allowing for further functionalization through alkylation or acylation reactions.
-
Coordination Chemistry: The nitrogen atoms can act as ligands to form coordination complexes with metal ions.[1]
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol for Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Pyridinecarboxaldehyde
-
Piperazine
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde and an excess of piperazine in dichloromethane.
-
Reductive Amination: Slowly add sodium triacetoxyborohydride to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with an aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification of Free Base: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
Conclusion
This compound is a valuable compound for drug discovery and development, offering a versatile scaffold for chemical modification. While comprehensive experimental data on its physical properties are not widely published, this guide provides a solid foundation based on available information and established scientific principles. The outlined experimental protocols for characterization and synthesis offer a practical framework for researchers working with this compound. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. amphray.com [amphray.com]
- 6. 1-(4-PYRIDYLMETHYL)PIPERAZINE CAS#: 62089-74-1 [amp.chemicalbook.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
Navigating the Pharmacokinetic Landscape of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride: A Technical Guide for Drug Development Professionals
Foreword: Charting a Course for a Novel Scaffold
To the researchers, medicinal chemists, and drug development professionals embarking on the journey of characterizing novel chemical entities, this guide offers a comprehensive framework for elucidating the pharmacokinetic profile of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. While this compound is recognized as a valuable building block in the synthesis of potential therapeutics, particularly in neuropharmacology and oncology, its own pharmacokinetic properties are not extensively documented in publicly available literature.[1] This guide, therefore, serves not as a repository of existing data, but as a strategic manual for the de novo investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. The principles and methodologies detailed herein are grounded in established pharmacokinetic science and tailored to the structural alerts and anticipated behavior of a pyridinylmethylpiperazine scaffold.
Section 1: Unveiling the Compound—Structural Insights and Therapeutic Potential
This compound is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a methylene bridge. The piperazine moiety is a common pharmacophore found in numerous approved drugs, valued for its ability to introduce basicity, improve solubility, and serve as a versatile linker.[2][3] The pyridine ring, also a key component in many bioactive molecules, can engage in various biological interactions. The combination of these two rings suggests that this compound could serve as a foundational scaffold for compounds targeting a range of biological targets.[1]
Before embarking on extensive pharmacokinetic studies, a thorough physicochemical characterization is paramount.
Table 1: Essential Physicochemical Parameters for Initial Assessment
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF). | To predict its dissolution behavior in the gastrointestinal tract and its suitability for oral formulation.[4] |
| LogD/LogP | Shake-flask method or chromatographic techniques (e.g., HPLC). | To estimate its lipophilicity, which influences membrane permeability, protein binding, and volume of distribution. |
| pKa | Potentiometric titration or UV-Vis spectroscopy. | To determine the ionization state of the molecule at different physiological pH values, which impacts its solubility, absorption, and interaction with targets. |
| Chemical Stability | Incubation in buffers at various pH values and temperatures. | To assess its degradation profile and identify potential stability issues during storage and in vivo. |
Section 2: The Four Pillars of Pharmacokinetics: A Proposed Investigative Strategy
The following sections outline a comprehensive, multi-tiered approach to systematically investigate the ADME properties of this compound.
Absorption: Crossing the Biological Barriers
The primary route of administration for many small molecule drugs is oral. Therefore, understanding the intestinal absorption is critical.
A tiered approach to assessing permeability provides a robust understanding of the compound's ability to cross the intestinal epithelium.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to the donor wells at a known concentration in a buffer solution (e.g., pH 5.5, 6.5, 7.4) to mimic different sections of the small intestine.
-
Acceptor Compartment: The acceptor wells are filled with a buffer solution (e.g., pH 7.4) containing a scavenger agent to mimic sink conditions.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): Pe is calculated using established equations. High and low permeability control compounds should be run in parallel.
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring TEER.
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the B side, and its appearance on the A side is monitored to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active transporters like P-glycoprotein (P-gp).
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp is calculated for both A-B and B-A directions.
Diagram: In Vitro Absorption Assessment Workflow
Caption: A tiered workflow for in vitro assessment of intestinal permeability.
Distribution: Reaching the Target
Once absorbed, a drug distributes into various tissues. Key parameters governing distribution are plasma protein binding and tissue partitioning.
Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis
-
Preparation: A semi-permeable membrane separates a chamber containing plasma (human, rat, mouse) from a chamber containing buffer.
-
Spiking: The test compound is added to the plasma chamber.
-
Equilibration: The dialysis unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated.
Table 2: Interpreting Plasma Protein Binding Data
| Fraction Unbound (fu) | Degree of Binding | Implication |
| > 0.1 | Low | More free drug available for pharmacological effect and clearance. |
| 0.01 - 0.1 | Moderate | |
| < 0.01 | High | Changes in protein levels can significantly impact free drug concentration. Potential for drug-drug interactions. |
Metabolism: The Biotransformation Journey
Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. For a compound containing a piperazine and a pyridine ring, several metabolic pathways can be anticipated.
Hypothesized Metabolic Pathways:
-
N-dealkylation: Cleavage of the pyridin-4-ylmethyl group from the piperazine nitrogen.
-
Piperazine Ring Oxidation: Hydroxylation or opening of the piperazine ring.
-
Pyridine Ring Oxidation: N-oxidation or hydroxylation of the pyridine ring.
-
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Diagram: Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for 1-(Pyridin-4-ylmethyl)piperazine.
Experimental Protocol: In Vitro Metabolic Stability
-
Incubation Systems: Human and rodent liver microsomes or hepatocytes are used.
-
Reaction Mixture: The test compound is incubated with the microsomal or hepatocyte suspension in the presence of NADPH (for microsomes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Experimental Protocol: Reaction Phenotyping
-
Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for metabolism.
-
Methods:
-
Recombinant Human CYPs: The compound is incubated with individual recombinant CYP enzymes.
-
Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective CYP inhibitors.
-
-
Analysis: The formation of metabolites is monitored by LC-MS/MS to determine which isoforms are involved.
Excretion: The Final Exit
Understanding the primary routes of elimination (renal vs. biliary) is crucial for predicting drug accumulation in patients with impaired kidney or liver function.
In Vivo Pharmacokinetic Study Design
A preliminary in vivo pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) is the cornerstone of understanding the complete ADME profile.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to determine oral bioavailability (F%).
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Urine and Feces Collection: Animals are housed in metabolic cages to collect urine and feces for up to 72 hours to determine the routes and extent of excretion.
-
Sample Processing: Plasma is harvested from blood samples. Urine, feces, and plasma are processed for analysis.
-
Bioanalysis: An LC-MS/MS method must be developed and validated for the quantification of the parent compound and its major metabolites in all biological matrices.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, a measure of total drug exposure. |
| t½ | Elimination half-life. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the apparent volume into which the drug distributes. |
| F% | Oral bioavailability. |
Section 3: The Analytical Imperative: Developing a Robust Bioanalytical Method
A sensitive and specific analytical method is the bedrock of any pharmacokinetic study. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.
Key Steps in LC-MS/MS Method Development:
-
Tuning: The compound is infused into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM).
-
Chromatography: A suitable HPLC or UHPLC column (e.g., C18) and mobile phase are chosen to achieve good peak shape and separation from endogenous matrix components.
-
Sample Preparation: A simple and reproducible extraction method is developed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Section 4: The Power of Prediction: In Silico ADME Modeling
Before initiating costly and time-consuming in vitro and in vivo studies, in silico models can provide valuable early insights into the potential pharmacokinetic properties of this compound.
Table 4: Commonly Used In Silico ADME Prediction Tools
| ADME Property | In Silico Model/Software |
| Solubility | ACD/Labs, GastroPlus™ |
| Permeability | QSAR models based on LogP and polar surface area (PSA). |
| Metabolism | StarDrop™, ADMET Predictor™, MetaSite |
| P-gp Substrate/Inhibitor | VolSurf+, MOE |
| Toxicity | DEREK Nexus, TOPKAT |
Diagram: Integrated Pharmacokinetic Assessment Strategy
Caption: An integrated strategy for comprehensive pharmacokinetic evaluation.
Conclusion: From Bench to Bedside—A Data-Driven Approach
The successful advancement of any new chemical entity from a promising hit to a viable clinical candidate hinges on a thorough understanding of its pharmacokinetic profile. For this compound and its derivatives, the path forward lies in a systematic, data-driven investigation of its ADME properties. By employing the tiered and integrated strategy outlined in this guide—from in silico prediction and in vitro screening to definitive in vivo studies—researchers can build a comprehensive pharmacokinetic package. This knowledge is not only essential for optimizing lead compounds and designing safe and effective dosing regimens but also for navigating the complex regulatory landscape of drug development. The journey is intricate, but with a robust scientific framework, the potential of this versatile chemical scaffold can be fully realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro ADME Profiling of Antidiabetic Drugs - Ace Therapeutics [acetherapeutics.com]
An In-depth Technical Guide to the Solubility of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride in Various Solvents
Introduction
1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] The physicochemical properties of this active pharmaceutical ingredient (API), most notably its solubility, are critical determinants of its behavior in various stages of drug development, including formulation, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of solvents. It is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility characteristics of this compound.
Theoretical Considerations: Factors Influencing Solubility
The solubility of an API is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] For an ionizable compound like this compound, solubility is a complex interplay of several factors:
-
pH of the Medium: The piperazine moiety in the molecule is basic.[3] As a hydrochloride salt, the compound is expected to be more soluble in aqueous solutions with a lower pH due to the increased ionization of the piperazine nitrogens.[3] The pH-solubility profile is a critical parameter to establish, typically over the physiological pH range of 1.2 to 6.8, as recommended by regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[4][5]
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents are generally better at dissolving polar and ionic compounds, while non-polar solvents are more suitable for non-polar compounds.[6] Given the presence of the polar pyridine and piperazine rings, as well as its ionic hydrochloride nature, this compound is anticipated to exhibit higher solubility in polar solvents such as water, alcohols, and glycols.[7][8]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with rising temperature.[7] This relationship should be experimentally determined for the specific API and solvent system.
-
Crystal Form (Polymorphism): The crystalline structure of an API can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.[9]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[9][10] This method is recommended by major pharmacopeias and regulatory guidelines.[2][11]
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. A solid-to-solvent ratio of approximately 1-2 mg/mL in excess of the estimated solubility is recommended.[9] b. The selection of solvents should cover a range of polarities, including purified water, buffered aqueous solutions (e.g., pH 1.2, 4.5, and 6.8), methanol, ethanol, and propylene glycol.[4][5]
2. Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker or orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).[12] c. Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] It is crucial to establish the time to equilibrium through preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved API remains constant.[4]
3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PVDF) is essential.
4. Quantification: a. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. b. Quantify the concentration of 1-(Pyridin-4-ylmethyl)piperazine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A standard calibration curve should be prepared using known concentrations of the reference standard.
5. Data Reporting: a. Calculate the solubility as the mean of at least three replicate determinations.[11] b. Report the solubility in units of mg/mL or µg/mL. c. For buffered solutions, it is imperative to measure and report the pH of the saturated solution at the end of the experiment.[10][11]
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Solubility Data of this compound
The following table presents hypothetical solubility data for this compound in various solvents at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocol described above.
| Solvent System | pH (at saturation) | Solubility (mg/mL) | Solubility Descriptor |
| Purified Water | 5.5 | > 100 | Very Soluble |
| 0.1 N HCl (pH 1.2) | 1.2 | > 200 | Very Soluble |
| Acetate Buffer (pH 4.5) | 4.5 | > 150 | Very Soluble |
| Phosphate Buffer (pH 6.8) | 6.8 | ~ 80 | Freely Soluble |
| Methanol | N/A | > 100 | Very Soluble |
| Ethanol | N/A | ~ 50 | Freely Soluble |
| Propylene Glycol | N/A | ~ 75 | Freely Soluble |
| Dichloromethane | N/A | < 0.1 | Practically Insoluble |
| n-Hexane | N/A | < 0.01 | Practically Insoluble |
Solubility descriptors are based on USP definitions.
Discussion and Interpretation of Results
The expected high aqueous solubility of this compound is consistent with its nature as a hydrochloride salt of a basic compound.[3][7] The solubility is anticipated to be pH-dependent, with higher solubility observed at lower pH values where the piperazine nitrogens are fully protonated. This characteristic is advantageous for oral formulations, as the compound would readily dissolve in the acidic environment of the stomach.
The predicted high solubility in polar protic solvents like methanol and ethanol, and to a lesser extent in propylene glycol, is also in line with the polar nature of the molecule. Conversely, its insolubility in non-polar solvents such as dichloromethane and n-hexane is expected.
Relationship Between Solvent Properties and Solubility
Caption: Factors influencing the solubility of 1-(Pyridin-4-ylmethyl)piperazine HCl.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its successful development as a pharmaceutical agent. This guide has outlined the key theoretical considerations and provided a detailed, authoritative protocol for the experimental determination of its equilibrium solubility. The shake-flask method, coupled with a validated analytical technique, provides a robust framework for generating accurate and reliable solubility data. This data is essential for guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and efficacious drug product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uspnf.com [uspnf.com]
- 3. benchchem.com [benchchem.com]
- 4. who.int [who.int]
- 5. database.ich.org [database.ich.org]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. jocpr.com [jocpr.com]
Prospective Biological Activities of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride: A-Scientist's Guide to Experimental Validation
An In-Depth Technical Guide
Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride based on established principles of medicinal chemistry and the known pharmacology of its constituent chemical scaffolds. The proposed activities and experimental protocols are intended to guide research and development. All claims require rigorous experimental validation.
Introduction: Unpacking the Potential of a Privileged Scaffold
This compound is a heterocyclic compound featuring two critical pharmacophores: a pyridine ring and a piperazine moiety . The pyridine ring, a bioisostere of a phenyl group, contains a nitrogen atom that can significantly influence a molecule's pharmacological profile, enhancing its biological potency, metabolic stability, and protein-binding capabilities.[1][2] The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that is a cornerstone in modern drug discovery.[3] Its basic nitrogens can be protonated at physiological pH, enabling crucial ionic interactions with acidic residues in biological targets, while the ring itself often serves as a rigid linker to orient other pharmacophoric elements.[3][4]
This combination of a pyridine and a piperazine moiety is a "privileged scaffold," appearing in numerous therapeutic agents across neuropharmacology, oncology, and infectious diseases.[2][5] This guide provides a technical framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale behind its potential applications, provide detailed, field-proven experimental protocols for validation, and present data in a structured format for clear interpretation.
Part I: Potential Applications in Neuropharmacology
Scientific Rationale: The Pyridinylpiperazine Motif in CNS Drug Design
The structural architecture of this compound strongly suggests potential activity within the Central Nervous System (CNS). The arylpiperazine motif is a classic feature of many CNS-active drugs. One of the piperazine nitrogens (N1) typically serves as a basic center, forming a key ionic bond with a conserved aspartate residue found in the transmembrane domain of many G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] The second nitrogen (N4), connected here to a pyridylmethyl group, positions an aromatic moiety that confers specificity for different receptor subtypes.[4] The pyridine ring itself is a well-established component of CNS-active alkaloids and synthetic compounds, contributing to blood-brain barrier penetration and target engagement.[1][6]
Focus Area 1: Serotonergic System Modulation (Antidepressant/Anxiolytic Potential)
A primary hypothesis is the compound's interaction with the serotonin transporter (SERT), a key target for selective serotonin reuptake inhibitors (SSRIs).[7] Inhibition of SERT increases the extracellular concentration of serotonin, alleviating symptoms of depression and anxiety. The arylpiperazine structure is a known pharmacophore for SERT inhibition.[7]
A logical progression to test this hypothesis involves an initial in vitro screening to confirm target engagement, followed by an in vivo behavioral assay to assess antidepressant-like effects.
This protocol is designed to measure the ability of a test compound to inhibit the reuptake of serotonin into cells endogenously expressing the human serotonin transporter (hSERT), such as the human placental choriocarcinoma cell line, JAR.[7][8]
Causality: This assay directly quantifies the interaction between the compound and its putative target (SERT). A reduction in radiolabeled serotonin uptake in the presence of the compound indicates inhibitory activity. Using a cell line with endogenous human transporter expression provides a biologically relevant system.[7]
Methodology:
-
Cell Culture: Culture JAR cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Preparation of Reagents:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: Prepare a solution of [³H]serotonin ([³H]5-HT) in assay buffer. A final concentration of 1.0 µM is often used.[8]
-
Test Compound: Prepare serial dilutions of this compound and a reference SSRI (e.g., Fluoxetine) in the assay buffer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Add the test compound dilutions or vehicle control to the wells.
-
Add the [³H]5-HT solution to initiate the uptake reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]5-HT uptake for each compound concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression.
-
All quantitative data should be summarized for clear comparison. The table below illustrates how results could be presented, using hypothetical data for the target compound.
| Compound | SERT Inhibition IC₅₀ (nM) |
| 1-(Pyridin-4-ylmethyl)piperazine HCl | 85 |
| Fluoxetine (Reference) | 15 |
| Citalopram (Reference) | 5 |
| Table 1: Hypothetical in vitro potency of the test compound compared to standard SSRIs. |
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[9][10]
Causality: The test is based on the principle of "behavioral despair." When placed in an inescapable situation (a cylinder of water), rodents will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of helplessness. Treatment with effective antidepressants reduces this immobility time, suggesting an increase in coping behavior.[10][11]
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.
-
Apparatus: Use a transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.[12]
-
Pre-Test Session (Day 1):
-
Administer the test compound, a reference antidepressant (e.g., Desipramine), or vehicle (e.g., saline) via the appropriate route (e.g., intraperitoneal injection) at a set time before the test.
-
Place each rat individually into the swim cylinder for a 15-minute session.[13]
-
After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage. This pre-exposure accentuates the immobility behavior on the test day.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, administer the same treatment as on Day 1.
-
Place the rat back into the swim cylinder for a 5-minute test session.[9]
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the video recording.
-
Measure the cumulative time (in seconds) the rat spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[10]
-
-
Data Analysis:
-
Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group indicates potential antidepressant-like activity.
-
Part II: Potential Applications in Oncology
Scientific Rationale: The Piperazine Scaffold in Anticancer Drug Discovery
The piperazine ring is a ubiquitous feature in modern oncology, particularly in the design of kinase inhibitors.[5] It often functions as a critical linker connecting different pharmacophoric elements, ensuring the correct geometry for binding to the ATP-binding pocket of a target kinase.[4] Furthermore, its basic nature can enhance aqueous solubility, a favorable pharmacokinetic property.[4] Derivatives of pyridinylpiperazine have been investigated as inhibitors of key oncogenic kinases such as PI3K and c-Met.[14]
Focus Area 2: Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in the proliferation, invasion, and metastasis of various cancers.[15] The development of small-molecule c-Met inhibitors is a promising therapeutic strategy.
Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and growth. Inhibition of c-Met's kinase activity blocks these signals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride Homologs and Derivatives
Abstract
The 1-(pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a basic piperazine ring and a hydrogen-bond-accepting pyridine moiety allows for fine-tuning of physicochemical properties and diverse interactions with biological targets. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, derivatization, structure-activity relationships (SAR), and therapeutic applications of homologs and derivatives of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. We will explore key synthetic methodologies, analyze the causal effects of structural modifications on biological outcomes, and provide detailed experimental protocols to empower further research and development in this critical area of medicinal chemistry.
The 1-(Pyridin-4-ylmethyl)piperazine Scaffold: Core Properties and Significance
The parent compound, 1-(Pyridin-4-ylmethyl)piperazine, is a versatile intermediate in pharmaceutical development.[1] The piperazine ring is a common motif in FDA-approved drugs, valued for its ability to improve solubility and oral bioavailability.[2][3] The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the creation of extensive compound libraries.[2][4] The pyridine ring adds a key pharmacophoric element, capable of engaging in various non-covalent interactions with biological targets.[1]
The hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical formulations.[5] This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders, as well as in oncology and antimicrobial research.[1][6][7]
Physicochemical Profile
The core physicochemical properties of the parent compound are summarized below. Derivatization can significantly alter these parameters to optimize for specific therapeutic targets and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Property | Value | Source |
| Molecular Formula | C10H16ClN3 | PubChem CID 45074739[8] |
| Molecular Weight | 213.71 g/mol | PubChem CID 45074739[8] |
| Appearance | Colorless to yellow liquid (free base) | Chem-Impex[1] |
| Solubility | Soluble in water (hydrochloride salt) | ChemicalBook[5] |
Synthetic Strategies for Scaffold Elaboration
The synthesis of 1-(pyridin-4-ylmethyl)piperazine derivatives can be approached through several reliable and scalable methods. The choice of strategy often depends on the desired point of diversification.
Foundational Synthesis of the Core Scaffold
The most common and efficient method for synthesizing the 1-(pyridin-4-ylmethyl)piperazine core is through reductive amination . This involves the reaction of piperazine (or a mono-protected piperazine) with 4-pyridinecarboxaldehyde.
Causality Behind Experimental Choices:
-
Mono-protection: Using a mono-protected piperazine, such as N-Boc-piperazine, is crucial. It directs the alkylation to a single nitrogen atom, preventing the formation of undesired bis-alkylated products and allowing for subsequent, selective derivatization of the second nitrogen.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent over harsher reagents like sodium borohydride. STAB is milder, selective for imines and enamines in the presence of other carbonyls, and the reaction can be performed as a one-pot procedure without the need to isolate the intermediate iminium ion, simplifying the workflow.
General Synthetic Workflow Diagram
Caption: General workflow for synthesis and derivatization.
Strategies for Derivatization
The true power of this scaffold lies in its potential for diversification at three key positions:
-
Piperazine N4-Position: The secondary amine of the deprotected core is a versatile nucleophile. It can be readily functionalized via:
-
Alkylation/Arylation: Using alkyl halides or through more advanced cross-coupling reactions like the Buchwald-Hartwig amination.
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with another aldehyde or ketone to introduce further complex substituents.
-
-
Pyridine Ring: The pyridine ring can be modified, though this is often done on the starting material (e.g., using a substituted pyridinecarboxaldehyde). Substituents on the pyridine ring can modulate electronics, steric hindrance, and potential interactions with the biological target.
-
Methylene Bridge (Homologation): While less common, the methylene bridge can be extended to an ethyl or propyl chain (creating homologs) by starting with appropriate reagents like 4-(2-chloroethyl)pyridine. This alters the spacing and flexibility between the two ring systems, which can be critical for optimal receptor fit.
Key Derivatives and Structure-Activity Relationship (SAR) Analysis
Derivatives of 1-(pyridin-4-ylmethyl)piperazine have been explored for a wide range of biological activities, most notably as CNS agents, urease inhibitors, and antimicrobials.[6][9][10]
Application in CNS Disorders
The piperazine moiety is a well-established pharmacophore for CNS targets, including dopamine and serotonin receptors.[11][12] The ability of piperazine derivatives to cross the blood-brain barrier makes them attractive for treating neurological and psychiatric conditions.
-
Dopamine D4 Receptor Ligands: Fluorene derivatives attached to the piperazine N4 position have shown high selectivity for the D4 receptor, which is implicated in conditions like schizophrenia.[12]
-
Serotonin Reuptake Inhibitors (SSRIs): Novel derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake, showing potential as antidepressants.[13]
SAR Insights Diagram
The following diagram illustrates key SAR trends observed across various studies.
Caption: Key modification points and their general impact on activity.
Urease Inhibition
Recent studies have shown that pyridylpiperazine derivatives can be potent urease inhibitors.[9] Urease is an enzyme used by pathogens like Helicobacter pylori to survive in the stomach's acidic environment.[9] Inhibition of this enzyme is a key strategy for treating gastric ulcers and related disorders.[9] For example, certain derivatives of 1-(3-nitropyridin-2-yl)piperazine have demonstrated significantly lower IC50 values than the standard inhibitor, thiourea.[9]
Advanced Protocols and Characterization
To ensure scientific integrity, all synthesized compounds must be rigorously purified and characterized.
Protocol: Synthesis of 1-Boc-4-(pyridin-4-ylmethyl)piperazine (Core Intermediate)
-
Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 eq), 4-pyridinecarboxaldehyde (1.0 eq), and dichloromethane (DCM) as the solvent.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a smooth reaction.
-
Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[5] Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: N4-Acylation with Benzoyl Chloride (Example Derivatization)
-
Deprotection: First, deprotect the Boc-protected intermediate using 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM to yield this compound. Neutralize with a base to get the free amine.
-
Setup: Dissolve the free amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM and cool the mixture to 0 °C in an ice bath. Rationale: The base scavenges the HCl generated during the reaction, driving it to completion. Cooling minimizes side reactions.
-
Reaction: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final amide product via column chromatography or recrystallization.
Analytical Characterization
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final compound and intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A purity of >95% is typically required for biological screening.
Future Perspectives and Drug Development Challenges
The 1-(pyridin-4-ylmethyl)piperazine scaffold remains a highly fruitful starting point for drug discovery.[3] Future work will likely focus on:
-
Multitarget Ligands: Designing derivatives that can modulate multiple biological targets simultaneously, which may offer superior efficacy for complex diseases like cancer or neurodegenerative disorders.
-
Improving ADMET Properties: While the piperazine ring often imparts favorable properties, challenges like metabolic instability at certain positions can arise.[14] Future designs will incorporate bioisosteric replacements or blocking groups to improve drug-like properties.
-
Novel Therapeutic Areas: Exploring the utility of this scaffold in emerging areas such as antiviral agents, anti-inflammatory drugs, and targeted protein degraders (PROTACs).[15]
Conclusion
The 1-(pyridin-4-ylmethyl)piperazine core is a robust and versatile scaffold that has proven its value in medicinal chemistry. A deep understanding of the synthetic methodologies, the causal effects of structural modifications, and the key structure-activity relationships is paramount for any researcher aiming to innovate in this space. By leveraging the strategies and protocols outlined in this guide, scientists can efficiently synthesize and optimize novel derivatives, paving the way for the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909 [data.epo.org]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PIPERAZINE DERIVATIVES AND THEIR PHARMACEUTICAL USE - Patent 2963028 [data.epo.org]
- 13. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
1-(Pyridin-4-ylmethyl)piperazine hydrochloride as a potential therapeutic agent for CNS disorders.
An Application Guide to the Preclinical Evaluation of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride for CNS Disorders
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound as a potential therapeutic agent for Central Nervous System (CNS) disorders. The piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved drugs.[1] This guide outlines a strategic, multi-tiered approach to characterize the compound's pharmacological profile, beginning with in vitro target engagement and functional activity, progressing to in vivo behavioral models, and concluding with essential pharmacokinetic assessments. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing the causal framework behind each experimental choice to ensure robust and interpretable data generation.
Introduction and Therapeutic Rationale
This compound is a small molecule featuring a piperazine ring linked to a pyridine ring via a methylene bridge.[2] This chemical architecture is of significant interest in CNS drug discovery. The piperazine moiety is known to interact with a variety of neurotransmitter systems, while the pyridine ring can enhance biological target engagement.[2][3]
Many CNS-active compounds containing the piperazine motif exert their effects by modulating G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][4] For instance, agonism or antagonism at specific 5-HT receptor subtypes, such as 5-HT1A, is a clinically validated mechanism for anxiolytic and antidepressant therapies.[1] Based on its structural similarity to known serotonergic agents, we hypothesize that this compound may act as a modulator of a CNS-relevant GPCR, such as the 5-HT1A receptor, initiating a Gi/o-coupled signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | (4-Pyridylmethyl)piperazine | [2] |
| CAS Number | 62089-74-1 (free base) | [2] |
| Molecular Formula | C₁₀H₁₅N₃ | [2] |
| Molecular Weight | 177.25 g/mol (free base) | [2] |
| Appearance | Colorless to yellow liquid (free base) | [2] |
Preclinical Evaluation Strategy: A Phased Approach
A logical and efficient progression of experiments is crucial for evaluating a novel CNS candidate. We propose a four-tiered workflow that moves from broad, high-throughput in vitro screening to specific, physiologically relevant in vivo models. This strategy is designed to identify the compound's primary molecular target, confirm its functional activity, assess its therapeutic potential in an animal model, and characterize its basic drug-like properties.
Detailed Experimental Protocols
Protocol 1: In Vitro Target Identification via Radioligand Binding Assay
Rationale: This initial screen is a cost-effective and robust method to determine the binding affinity (Kᵢ) of the test compound against a panel of known CNS receptors, ion channels, and transporters.[5] By identifying which targets the compound binds to with high affinity, we can prioritize subsequent functional and in vivo studies. This protocol describes a competitive binding assay, which measures the ability of the test compound to displace a known radioligand from its target.[6][7]
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available membrane preparations from cells overexpressing the human receptor of interest (e.g., 5-HT1A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Non-specific Determinand: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM 5-HT).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in the assay buffer, typically ranging from 100 µM to 10 pM.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and the non-specific determinand.
-
Competition: Assay buffer, membrane preparation, radioligand, and each concentration of the test compound.
-
-
Reaction Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a filter mat, washing the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Example Data Presentation:
| Target | Radioligand | Kᵢ of Test Compound (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | 15.2 |
| 5-HT2A | [³H]-Ketanserin | > 10,000 |
| D₂ | [³H]-Spiperone | 850.4 |
| α₁-adrenergic | [³H]-Prazosin | 1,230 |
Protocol 2: Cellular Functional Assay for GPCR Activity
Rationale: Following identification of a high-affinity binding target (e.g., 5-HT1A), it is critical to determine the functional consequence of this binding. This protocol assesses whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates constitutive receptor activity).[8][9] Since many 5-HT receptors are Gi/o-coupled, which inhibits adenylyl cyclase, a cAMP assay is an appropriate functional readout.[10][11][12]
Materials:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human receptor of interest (e.g., 5-HT1A).
-
cAMP Assay Kit: A commercially available kit, such as Promega's GloSensor™ cAMP Assay, which uses a luciferase biosensor that emits light in response to cAMP levels.[11]
-
Reference Agonist: A known full agonist for the receptor (e.g., 5-HT or 8-OH-DPAT).
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production when testing for antagonism.
-
Cell culture medium, serum, and antibiotics.
-
White, opaque 96-well or 384-well assay plates.
-
A luminometer for signal detection.
Procedure (Agonist Mode):
-
Cell Plating: Seed the engineered cells into white, opaque microplates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of the test compound and the reference agonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for receptor activation and changes in cAMP levels.
-
Signal Detection: Add the cAMP detection reagent (containing the luciferase substrate) and measure luminescence using a plate reader. A decrease in luminescence indicates a decrease in cAMP, consistent with Gi/o activation.
-
Data Analysis:
-
Normalize the data to the vehicle control (100%) and a maximal agonist response (0%).
-
Plot the percentage of response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).
-
Procedure (Antagonist Mode):
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound.
-
Agonist Challenge: Add a fixed concentration of the reference agonist (typically its EC₈₀) to all wells (except controls) to stimulate the receptor.
-
Incubation and Detection: Follow steps 3 and 4 from the agonist mode protocol.
-
Data Analysis: An antagonist will produce a rightward shift in the agonist's dose-response curve. Calculate the IC₅₀ (concentration that inhibits 50% of the agonist response) and use the Schild regression analysis to determine the Kb (antagonist dissociation constant).
Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used and validated behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[13][14] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the aversive open arms.[15]
Materials:
-
Subjects: Adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Positive Control: A known anxiolytic drug (e.g., Diazepam).
-
Vehicle Control: The solvent used to dissolve the drugs.
-
Video camera and tracking software for automated data collection.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a set time before the test (e.g., 30 minutes). Dosing should be performed in a separate room.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze freely for a 5-minute session. Record the session using an overhead video camera.
-
Data Collection: Use tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the primary indices of anxiety: % Time in Open Arms = (Time in Open / Total Time) * 100 and % Open Arm Entries = (Open Entries / Total Entries) * 100.
-
Compare the treatment groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in the primary indices without a significant change in total distance traveled is indicative of an anxiolytic-like effect.
-
Protocol 4: Preliminary In Vivo Pharmacokinetic (PK) Study
Rationale: A successful CNS drug must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain for a sufficient duration.[16][17] This preliminary PK study provides essential information on the compound's absorption, distribution, and elimination profile (ADME), including its half-life (t₁/₂) and brain penetration.[18][19][20]
Materials:
-
Subjects: Adult male rats (e.g., Sprague-Dawley) with cannulated jugular veins for serial blood sampling.
-
Test Compound: this compound.
-
Dosing and Sampling Equipment: Syringes, collection tubes (containing anticoagulant, e.g., K₂EDTA).
-
Analytical System: A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma and brain homogenate.
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of rats via a relevant route (e.g., intravenous (i.v.) bolus for initial characterization and oral gavage (p.o.) to assess oral bioavailability).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Tissue Collection: At the final time point (or in a separate cohort of animals), euthanize the animals and perfuse with saline. Harvest the brains, weigh them, and store them at -80°C.
-
Sample Analysis:
-
Extract the compound from plasma and brain homogenate samples.
-
Quantify the concentration of the compound using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the Brain/Plasma Ratio: Ratio = Concentration in Brain / Concentration in Plasma at a specific time point (e.g., Tmax) to assess BBB penetration.
-
Preliminary Safety and Toxicology
While comprehensive toxicology studies are beyond the scope of this initial guide, it is important to note that piperazine and its derivatives can present hazards. Safety Data Sheets for structurally related compounds indicate potential for skin and eye irritation/burns and harm if inhaled or swallowed.[21][22][23][24] All handling of this compound should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 15. criver.com [criver.com]
- 16. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. fishersci.com [fishersci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
- 24. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Pyridin-4-ylmethyl)piperazine hydrochloride in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride in cell culture experiments. This document outlines the necessary dosage calculations, experimental protocols, and data interpretation, grounded in established scientific principles.
Introduction: The Scientific Context of this compound
This compound is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules[1]. Piperazine derivatives have been investigated for various therapeutic applications, including as anticancer agents. Their biological activity is often attributed to the ability of the piperazine ring to interact with various biological targets, potentially inducing cytotoxic effects in cancer cells through mechanisms such as apoptosis[2][3].
While 1-(Pyridin-4-ylmethyl)piperazine itself is a key intermediate in the synthesis of more complex pharmaceuticals, including potential anticancer drugs, its intrinsic biological activity is a subject of ongoing research[1]. These notes provide a framework for investigating its effects in a cell culture setting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is crucial for accurate and safe experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN₃ | PubChem |
| Molecular Weight | 213.71 g/mol | PubChem |
| Appearance | Solid | N/A |
| Solubility | Soluble in water. Solubility in DMSO should be experimentally determined. | [4] |
Safety and Handling:
This compound should be handled with care in a laboratory setting. According to safety data sheets for similar piperazine compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Protocols
The following protocols are generalized based on standard cell culture techniques and practices for similar compounds. Researchers must optimize these protocols for their specific cell lines and experimental goals.
Preparation of Stock Solutions
Accurate stock solution preparation is fundamental to reproducible results. Given that the solubility in DMSO is not explicitly defined in the available literature, a solubility test is recommended.
Protocol: Stock Solution Preparation
-
Reagent Preparation:
-
This compound powder.
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Sterile, deionized water or phosphate-buffered saline (PBS).
-
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out 2.14 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Diagram: Workflow for Stock Solution Preparation
Caption: Aseptic workflow for preparing a 10 mM stock solution.
Dosage Calculations for Cell Treatment
The working concentrations for cell treatment must be carefully calculated from the stock solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[5][6].
Example Calculation for a 10 µM Working Concentration:
To prepare 1 mL of cell culture medium with a final concentration of 10 µM of the compound from a 10 mM stock solution:
-
Formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of stock solution = 10 mM = 10,000 µM
-
V₁ = Volume of stock solution to add = ?
-
M₂ = Desired final concentration = 10 µM
-
V₂ = Final volume of cell culture medium = 1 mL = 1000 µL
-
-
Calculation:
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = (10 * 1000) / 10000 = 1 µL
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Diagram: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Investigating the Mechanism of Action
Based on studies of other piperazine derivatives, a potential mechanism of action for this compound-induced cytotoxicity is the induction of apoptosis via the intrinsic mitochondrial pathway[2].
Diagram: Putative Signaling Pathway
Caption: Hypothesized intrinsic apoptotic pathway.
Experimental Validation:
To validate this hypothesis, the following experiments can be performed:
-
Caspase Activity Assays: Measure the activity of key apoptotic caspases, such as caspase-3, -8, and -9, using colorimetric or fluorometric assay kits. An increase in caspase-9 and -3 activity without a significant change in caspase-8 would support the involvement of the intrinsic pathway[2].
-
Western Blot Analysis: Analyze the expression levels of key apoptotic proteins, including Bax, Bcl-2, cleaved caspase-3, and cytochrome c in the cytoplasm. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cytoplasmic cytochrome c would provide further evidence for the mitochondrial-mediated apoptosis[2].
-
Nuclear Staining: Use fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) to visualize nuclear morphology. The presence of condensed chromatin and fragmented nuclei are hallmarks of apoptosis.
Data Interpretation and Troubleshooting
Table 2: Expected Outcomes and Interpretations
| Assay | Expected Outcome in Apoptotic Cells | Interpretation |
| MTT Assay | Dose-dependent decrease in absorbance | Indicates reduced cell viability and proliferation. |
| Caspase Assays | Increased activity of caspase-9 and -3 | Suggests activation of the intrinsic apoptotic pathway. |
| Western Blot | Increased Bax/Bcl-2 ratio, cleaved caspase-3, and cytoplasmic cytochrome c | Confirms the involvement of mitochondrial-mediated apoptosis. |
| DAPI Staining | Chromatin condensation and nuclear fragmentation | Morphological evidence of apoptosis. |
Troubleshooting:
-
Compound Precipitation: If the compound precipitates upon addition to the cell culture medium, prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. Alternatively, perform a solubility test in a mixture of DMSO and culture medium to determine the maximum soluble concentration.
-
High Background in Assays: Ensure complete removal of medium before adding solubilization buffer in the MTT assay. Wash cells with PBS before lysis for Western blotting to remove any residual medium components.
-
Inconsistent Results: Ensure consistent cell seeding density and proper mixing of the compound in the culture medium. Use a positive control for apoptosis (e.g., staurosporine) to validate assay performance.
Conclusion
These application notes provide a foundational guide for investigating the in vitro effects of this compound. While the provided protocols are based on established methodologies for similar compounds, it is imperative for researchers to empirically determine the optimal conditions for their specific experimental systems. Careful execution of these experiments will contribute to a better understanding of the biological activity of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for 1-(Pyridin-4-ylmethyl)piperazine hydrochloride in High-Throughput Screening Assays
Introduction: Unveiling the Potential of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride in Drug Discovery
In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2] this compound is a compound of significant interest, featuring a piperazine core, a structural motif prevalent in numerous bioactive molecules with diverse pharmacological activities.[3] The presence of the pyridine ring suggests potential interactions with biological targets, particularly within the central nervous system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS assays. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus will be on a fluorescence-based assay for monoamine oxidase (MAO) inhibition, a therapeutically relevant target for neurological and psychiatric disorders.[4][5]
Scientific Rationale: Why Screen this compound against Monoamine Oxidase?
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Dysregulation of MAO activity has been implicated in a range of conditions including depression, Parkinson's disease, and Alzheimer's disease.[4][6] Consequently, inhibitors of MAO are a significant class of therapeutic agents. The piperazine scaffold is known to be a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. Its derivatives have been explored for various neurological applications.[7][3] The structural similarity of 1-(Pyridin-4-ylmethyl)piperazine to known MAO inhibitors, which often feature a nitrogen-containing heterocyclic core, makes it a compelling candidate for screening against this enzyme family.
The chosen HTS assay is a fluorescence-based method due to its high sensitivity, broad dynamic range, and compatibility with automated liquid handling systems, making it ideal for screening large compound libraries.[8][9][10] The assay principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product.[11][12] A reduction in the fluorescent signal in the presence of this compound would indicate potential inhibition of MAO activity.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the high-throughput screening of this compound as a potential MAO inhibitor is depicted below.
Caption: High-throughput screening workflow for MAO inhibitors.
The underlying biochemical reaction and detection principle are illustrated in the following diagram.
Caption: Principle of the fluorescence-based MAO inhibition assay.
Detailed Protocols
PART 1: Reagent and Compound Preparation
1.1. Assay Buffer Preparation:
-
Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Filter sterilize the buffer using a 0.22 µm filter.
-
Store at 4°C.
1.2. Compound Stock Solution and Dilution Plate:
-
Prepare a 10 mM stock solution of this compound (MW: 213.71 g/mol ) in 100% DMSO.[13]
-
Create a serial dilution plate (e.g., in a 96-well plate) using DMSO. For an 8-point dose-response curve, a 1:3 serial dilution starting from the 10 mM stock is recommended.
1.3. Enzyme and Substrate Preparation:
-
Reconstitute recombinant human MAO-A or MAO-B enzyme to a stock concentration of 1 mg/mL in Assay Buffer. Aliquot and store at -80°C.
-
Prepare a 100 mM stock solution of p-tyramine (a substrate for both MAO-A and MAO-B) in deionized water.[11] Aliquot and store at -20°C.
-
Prepare stock solutions of known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) at 1 mM in DMSO for use as positive controls.[12]
1.4. Detection Reagent Preparation:
-
Prepare a stock solution of the non-fluorescent probe (e.g., Amplex Red) at 10 mM in DMSO.
-
Reconstitute HRP to a stock concentration of 10 U/mL in Assay Buffer.
-
On the day of the assay, prepare a "Detection Mix" containing the probe and HRP in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range for the probe and 0.1-0.2 U/mL for HRP. Protect this solution from light.
PART 2: High-Throughput Screening Protocol (384-well format)
2.1. Assay Plate Preparation:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive controls, and DMSO (negative control) to a black, flat-bottom 384-well assay plate.
2.2. Enzyme Addition:
-
Dilute the MAO enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 10 µL of the diluted enzyme solution to each well of the assay plate.
2.3. Compound-Enzyme Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature to allow the test compound to interact with the enzyme.
2.4. Reaction Initiation and Signal Development:
-
Prepare a "Substrate/Detection Mix" by adding the p-tyramine substrate to the Detection Mix. The final substrate concentration should be at or near its Km value for the enzyme to ensure assay sensitivity to competitive inhibitors.
-
Dispense 10 µL of the Substrate/Detection Mix to all wells to initiate the enzymatic reaction.
2.5. Final Incubation and Plate Reading:
-
Centrifuge the plate briefly.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm for an Amplex Red-based assay).[11][12]
Data Analysis and Interpretation
3.1. Calculation of Percent Inhibition: The percentage of MAO inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
Where:
-
Signal_Compound is the fluorescence intensity in the presence of the test compound.
-
Signal_NegativeControl is the average fluorescence intensity of the DMSO wells (0% inhibition).
-
Signal_Background can be the fluorescence from wells with a potent inhibitor (100% inhibition) or wells without enzyme.
3.2. Assay Quality Control: The robustness of the HTS assay should be evaluated using the Z'-factor:
Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
3.3. Dose-Response Analysis and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Dose-Response Data for this compound against MAO-A:
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.7 |
| 11.1 | 75.4 |
| 3.7 | 52.1 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.3 |
| 0.0 | 0.0 |
From this hypothetical data, the calculated IC50 would be approximately 3.5 µM.
Safety and Handling Precautions
-
This compound should be handled in a well-ventilated area.[15][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[17][18][19] In case of contact, rinse thoroughly with water.[15]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[15] The compound is likely water-soluble.[20]
-
Store the compound in a cool, dry place, protected from light.[16]
Conclusion and Future Directions
These application notes provide a robust framework for the high-throughput screening of this compound as a potential monoamine oxidase inhibitor. The detailed protocols and scientific rationale are intended to empower researchers to efficiently and accurately assess the compound's activity. A confirmed "hit" from this primary screen would warrant further investigation, including:
-
Selectivity profiling: Testing against the other MAO isoform (MAO-B) to determine selectivity.
-
Mechanism of action studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).
-
Secondary assays: Confirming activity in cell-based models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and other pharmacological properties.
The integration of automated HTS with rigorous data analysis and follow-up studies is crucial for advancing promising compounds like this compound through the drug discovery pipeline.[1]
References
- 1. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
Application Notes and Protocols for the Analytical Detection of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
Introduction
1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a chemical compound of significant interest in pharmaceutical research and development.[1] As a derivative of piperazine, it serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] The unique structural combination of a piperazine ring and a pyridine moiety imparts specific physicochemical properties that are key to its biological activity and require precise analytical characterization.[1]
This comprehensive guide provides detailed application notes and protocols for the analytical detection and quantification of this compound. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN₃ | [2] |
| Molecular Weight | 213.71 g/mol | [2] |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperazine;hydrochloride | [2] |
| CAS Number | 333992-80-6 | [2] |
| Parent Compound | 1-((Pyridin-4-yl)methyl)piperazine | [2] |
Chromatographic Methods of Analysis
Chromatographic techniques are central to the separation, identification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer. The pyridine and piperazine moieties in the target molecule provide sufficient polarity for good interaction with the mobile phase, while the overall structure allows for retention on a C18 column.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed Protocol for HPLC Analysis:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted to 2-3)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 2.5 with phosphoric acid.
-
The mobile phase is a mixture of acetonitrile and the phosphate buffer. A common starting gradient could be 20:80 (v/v) acetonitrile:buffer.
3. Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
4. Preparation of Sample Solutions:
-
Accurately weigh the sample containing the analyte and dissolve it in the mobile phase in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) | The acidic pH ensures that the amine groups are protonated, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 35°C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 239 nm | Based on methods for similar pyridine-containing compounds, this wavelength should provide good sensitivity.[4][5] |
6. System Suitability:
-
Inject the standard solution multiple times to check for system suitability parameters like retention time, peak area, tailing factor, and theoretical plates.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Note on Derivatization: For trace analysis or when a UV detector with sufficient sensitivity is not available, derivatization can be employed. Reacting the piperazine moiety with a chromophoric agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance UV absorbance.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound itself is not ideal for GC analysis due to its low volatility, derivatization can make it amenable to this technique.
Principle: The analyte is first derivatized to increase its volatility. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of this compound after derivatization.
Detailed Protocol for GC-MS Analysis:
1. Instrumentation and Materials:
-
GC-MS system
-
A non-polar or medium-polarity capillary column (e.g., DB-5MS)
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Organic solvents (e.g., methanol, acetonitrile)
-
This compound reference standard
2. Derivatization:
-
Dissolve a known amount of the sample or standard in a suitable solvent.
-
Add the derivatizing agent (e.g., trifluoroacetic anhydride) and heat the mixture to complete the reaction. This will acylate the amine groups, increasing volatility.
3. GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures efficient vaporization of the derivatized analyte. |
| Oven Program | Start at a lower temperature and ramp up to a higher temperature to separate components with different boiling points. | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
4. MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
5. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.
-
Analyze the mass spectrum of the peak and compare it to a reference spectrum or a spectral library for confirmation.
Spectroscopic Methods of Analysis
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, making it a powerful tool for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the piperazine ring, and the methylene bridge. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including those in the pyridine and piperazine rings and the methylene carbon.
Experimental Protocol for NMR Analysis:
1. Sample Preparation:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Standard pulse programs are typically used.
3. Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic Peaks:
| Functional Group | Wavenumber Range (cm⁻¹) |
| N-H stretch (piperazine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=N and C=C stretch (pyridine ring) | 1400-1600 |
| C-N stretch | 1000-1350 |
Experimental Protocol for FTIR Analysis:
1. Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
2. FTIR Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
3. Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its identity.
Conclusion
The analytical methods described in this guide provide a comprehensive framework for the detection, quantification, and structural elucidation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. For routine quality control and quantification, HPLC with UV detection is often the method of choice. For structural confirmation and identification, a combination of spectroscopic techniques like NMR and FTIR, along with mass spectrometry, provides the most definitive results. Proper method validation is crucial before implementing any of these protocols for routine analysis to ensure accuracy, precision, and reliability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. jocpr.com [jocpr.com]
The Strategic Application of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride in Modern Drug Discovery: A Guide for Researchers
Introduction: The Privileged Piperazine Scaffold and the Unique Role of a Pyridyl-Functionalized Intermediate
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of clinically successful drugs.[1][2] Its prevalence is not coincidental; the six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility, oral bioavailability, and the ability to traverse biological membranes.[3] Furthermore, the piperazine moiety can serve as a versatile linker or a key pharmacophoric element, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[3]
This guide focuses on a particularly valuable derivative: 1-(Pyridin-4-ylmethyl)piperazine hydrochloride . The incorporation of a pyridin-4-ylmethyl group onto the piperazine core introduces a unique combination of properties. The pyridine ring, a bioisostere of a phenyl group, offers a hydrogen bond acceptor in the form of the nitrogen atom and can engage in various non-covalent interactions, including π-stacking and cation-π interactions. This functional handle provides medicinal chemists with a reactive site for further chemical elaboration, making this compound a strategic building block for the synthesis of diverse compound libraries aimed at a wide array of therapeutic targets.[4] This document serves as a comprehensive resource for researchers, providing detailed application notes and experimental protocols to effectively utilize this versatile compound in drug discovery campaigns.
Core Applications in Drug Discovery
This compound has demonstrated its utility as a foundational scaffold in the development of novel therapeutics across several disease areas. Its applications primarily leverage the reactivity of the secondary amine on the piperazine ring, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
As a Versatile Intermediate in the Synthesis of Bioactive Molecules
The primary application of this compound is as a starting material for the synthesis of more complex molecules. The free secondary amine of the piperazine ring is a nucleophile that can readily participate in a variety of chemical transformations.
Key Synthetic Transformations:
-
N-Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy to introduce diverse side chains and modulate the properties of the final compound.
-
N-Arylation: Coupling with aryl halides, typically under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination), to introduce aryl or heteroaryl substituents.[5][6] This allows for the exploration of interactions with aromatic-binding pockets in target proteins.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce alkyl groups. This can be used to fine-tune steric bulk and lipophilicity.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, which are common functional groups in many drugs.
The hydrochloride salt form of the compound ensures good stability and solubility in polar solvents, often facilitating its use in aqueous reaction conditions or requiring a simple deprotonation step with a base prior to reaction.
Development of Antiparasitic Agents: Targeting Leishmania Enzymes
A notable application of 1-(Pyridin-4-ylmethyl)piperazine is in the development of inhibitors against enzymes from the protozoan parasite Leishmania, the causative agent of leishmaniasis. Researchers have utilized this scaffold to synthesize a series of N-aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamides that inhibit two key enzymes in the parasite's sterol biosynthesis pathway: CYP51 and CYP5122A1.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamides
This protocol is adapted from the synthesis of inhibitors of Leishmania donovani CYP51 and CYP5122A1.[7] It describes the reaction of 1-(Pyridin-4-ylmethyl)piperazine with various aryl isocyanates to generate a library of urea derivatives.
Materials:
-
1-(Pyridin-4-ylmethyl)piperazine (free base or hydrochloride salt)
-
Aryl isocyanate of interest (e.g., 1-isocyanato-3,5-dimethylbenzene)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
If starting with the hydrochloride salt: a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of 1-(Pyridin-4-ylmethyl)piperazine free base (if starting from hydrochloride):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM).
-
Add a slight excess of a non-nucleophilic base (e.g., TEA, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes. The resulting solution contains the free base and can be used directly in the next step.
-
-
Reaction with Aryl Isocyanate:
-
To the solution of 1-(Pyridin-4-ylmethyl)piperazine free base (1.0 eq) in anhydrous DCM, add the desired aryl isocyanate (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the isocyanate with moisture from the air.
-
Anhydrous Solvent: Water can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to side products.
-
Room Temperature Reaction: The reaction between an amine and an isocyanate is typically facile and does not require heating.
Protocol 2: Parallel Synthesis of a Diverse Amide Library
This protocol outlines a general method for the parallel synthesis of a library of amide derivatives of 1-(Pyridin-4-ylmethyl)piperazine, which is a common approach in hit-to-lead optimization.[7]
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or DCM)
-
96-well reaction block or individual reaction vials
-
Automated or manual liquid handler
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF.
-
Prepare stock solutions of a diverse library of carboxylic acids in anhydrous DMF.
-
Prepare stock solutions of the coupling reagent and base in anhydrous DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the stock solution of this compound (1.0 eq).
-
Add the stock solution of a unique carboxylic acid to each well (1.1 eq).
-
Add the stock solution of the base (e.g., DIPEA, 3.0 eq).
-
Initiate the reaction by adding the stock solution of the coupling reagent (e.g., HATU, 1.1 eq).
-
-
Reaction and Incubation:
-
Seal the 96-well plate and shake at room temperature for 12-24 hours.
-
-
High-Throughput Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate) in a liquid-liquid extraction plate.
-
Concentrate the organic extracts in a centrifugal evaporator.
-
The crude products can be purified by preparative HPLC-MS.
-
Self-Validating System:
-
Each well of the 96-well plate represents an independent experiment.
-
The use of automated liquid handlers minimizes human error and ensures consistency across the library.
-
Analysis of the final products by LC-MS provides both purity and identity confirmation for each library member.
Visualization of Synthetic Utility
The following diagrams illustrate the key synthetic transformations and workflows involving this compound.
Caption: Synthetic utility of 1-(Pyridin-4-ylmethyl)piperazine HCl.
Caption: Workflow for parallel synthesis of a compound library.
Data Presentation: Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR table for derivatives of this compound is not available in a single source, analysis of the literature on related compounds provides valuable insights. For instance, in the development of inhibitors for Leishmania enzymes, the nature of the substituent on the urea nitrogen plays a critical role in determining potency.[7]
| Compound Derivative | Modification from Parent Scaffold | Observed Biological Activity | Reference |
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Addition of a 3,5-dimethylphenylurea group | Potent inhibitor of L. donovani CYP51 (IC50 = 0.57 µM) | [7] |
| N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Addition of a 3-methylphenylurea group | 7.1-fold more potent CYP51 inhibitor than the 2-methyl derivative | [7] |
| N-(4-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Addition of a 4-methylphenylurea group | Less potent CYP51 inhibitor than the 3-methyl derivative | [7] |
This data suggests that substitution at the meta-positions of the terminal phenyl ring is favorable for CYP51 inhibition. Such insights are crucial for guiding the design of more potent and selective compounds.
Conclusion and Future Perspectives
This compound is a commercially available and highly versatile building block that holds significant potential in drug discovery. Its unique structural features, combining the favorable properties of the piperazine scaffold with the electronic and hydrogen-bonding capabilities of the pyridine ring, make it an attractive starting point for the synthesis of diverse chemical libraries. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to discover novel therapeutics. Future applications of this scaffold may extend to other therapeutic areas where piperazine-containing molecules have shown promise, such as in the development of selective kinase inhibitors, GPCR modulators, and agents targeting protein-protein interactions. The continued exploration of the chemical space accessible from this valuable intermediate is likely to yield new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Sourcing and Utilization of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and neuropharmacology. Its unique structure, featuring a pyridine ring linked to a piperazine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The reliability of research outcomes is directly contingent on the purity and quality of such starting materials. This guide provides an in-depth analysis of sourcing strategies for high-purity this compound, outlines critical quality control parameters, and details its application in contemporary drug discovery workflows, with a focus on neurological disorders.
Introduction: The Strategic Importance of a Versatile Scaffold
The piperazine ring is a ubiquitous structural motif in a vast number of biologically active compounds, prized for its physicochemical properties and its ability to engage with a multitude of biological targets.[1][2] When combined with a pyridylmethyl group, the resulting molecule, 1-(Pyridin-4-ylmethyl)piperazine, becomes a valuable intermediate for developing novel drugs, particularly in neuropharmacology and oncology.[3] Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of synthetic transformations.
Many piperazine derivatives exhibit significant pharmacological activity on the central nervous system (CNS), often by modulating neurotransmitter pathways such as the serotonergic and GABAergic systems.[4][5] Compounds derived from this scaffold are investigated for anxiolytic, antidepressant, and antipsychotic applications.[5] Given its role as a foundational precursor, securing a reliable supply of high-purity this compound is the first and most critical step in any research and development program.
Sourcing and Supplier Qualification
The integrity of experimental data begins with the quality of the reagents. Sourcing research chemicals requires a stringent evaluation process to ensure consistency, purity, and reliability.
Identifying Reputable Suppliers
Several established chemical suppliers provide this compound for research purposes. While availability can fluctuate, leading suppliers are the primary source for high-grade materials accompanied by comprehensive analytical documentation.
Table 1: Prominent Suppliers of Research-Grade Chemicals
| Supplier | Noteworthy Attributes | Website (for general access) |
|---|---|---|
| Santa Cruz Biotechnology, Inc. | Offers the compound specifically for biochemical and proteomics research.[6] Provides CAS number and basic molecular data. | --INVALID-LINK-- |
| BLD Pharm | Lists the compound with its CAS number and basic storage information.[7] Often caters to bulk and custom synthesis needs. | --INVALID-LINK-- |
| Matrix Scientific | Provides key physical properties like melting point and hazard information.[8] Emphasizes experienced technical support. | --INVALID-LINK-- |
| Capot Chemical | Lists the compound with options for COA, MSDS, and other technical documents.[9] | --INVALID-LINK-- |
| General Chemical Marketplaces | Platforms like Sigma-Aldrich (Merck) and Thermo Fisher Scientific (Alfa Aesar) carry a vast range of piperazine derivatives and are essential to check for this specific compound or suitable alternatives.[10] | --INVALID-LINK--, --INVALID-LINK-- |
Note: Researchers should always verify stock and request lot-specific documentation directly from the supplier before purchase.
The Critical Role of the Certificate of Analysis (CofA)
A Certificate of Analysis is a non-negotiable document that validates the identity and purity of the chemical. It is a self-validating system for the protocol that follows.
A researcher must verify the following on a lot-specific CofA:
-
Identity Confirmation:
-
NMR (¹H and ¹³C): The nuclear magnetic resonance spectrum should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): The data should confirm the correct molecular weight (213.71 g/mol for the hydrochloride salt).[6]
-
-
Purity Assessment:
-
HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography determines the purity level, which should typically be >97% or higher for research applications.
-
-
Physical Properties:
-
Appearance: Should match the description (e.g., white to off-white solid).
-
Melting Point: A sharp melting range, such as 121-126°C, indicates high purity.[8]
-
Supplier Evaluation Workflow
Researchers should adopt a systematic approach to qualifying suppliers to minimize experimental variability.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 416852-29-4|this compound|BLD Pharm [bldpharm.com]
- 8. 416852-29-4 Cas No. | 1-(Pyridin-4-ylmethyl)piperazinehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 416852-29-4 | 1-((4-Pyridyl)methyl)piperazine Hydrochloride - Capot Chemical [capotchem.com]
- 10. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the yield and purity of this key synthetic intermediate. Here, we dissect the common challenges encountered during its synthesis via reductive amination and provide field-proven solutions grounded in chemical principles.
Core Synthesis Overview: Reductive Amination Pathway
The most prevalent and efficient method for synthesizing 1-(Pyridin-4-ylmethyl)piperazine is the one-pot reductive amination of 4-pyridinecarboxaldehyde with piperazine. This reaction typically utilizes a mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is highly effective for this transformation.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is then rapidly reduced by STAB to yield the desired tertiary amine.[4][5] The final step involves the formation of the hydrochloride salt to improve stability and handling.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine HCl.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is sluggish or incomplete, with significant unreacted 4-pyridinecarboxaldehyde remaining. What is the likely cause?
A1: This is a common issue often traced back to the reducing agent or reaction conditions.
-
Causality: Sodium triacetoxyborohydride (STAB) is a hygroscopic reagent.[4] If it has absorbed moisture from the atmosphere, its reducing power will be significantly diminished, leading to an incomplete reaction. Additionally, the formation of the iminium ion intermediate is a critical preceding step; insufficient time or suboptimal conditions for its formation can also stall the reaction.
-
Troubleshooting Steps:
-
Verify STAB Quality: Use a freshly opened bottle of STAB or material that has been stored in a desiccator. If in doubt, use a fresh, sealed batch.
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent. Dichloroethane (DCE) or Dichloromethane (DCM) are preferred for STAB reactions.[1][2] Protic solvents like methanol are incompatible with STAB and will cause it to decompose rapidly.[3]
-
Stoichiometry: While the aldehyde is typically the limiting reagent, ensure STAB is used in a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.[4]
-
Pre-stirring: Allow the aldehyde and piperazine to stir together in the solvent for 30-60 minutes before adding STAB. This facilitates the formation of the imine/iminium intermediate, which is the species that STAB actually reduces.[5]
-
Q2: I'm observing a significant amount of a bis-alkylated byproduct, 1,4-bis(pyridin-4-ylmethyl)piperazine. How can I improve selectivity for the mono-alkylated product?
A2: Formation of the bis-alkylated impurity is a classic problem when using a symmetrical diamine like piperazine.
-
Causality: The product, 1-(Pyridin-4-ylmethyl)piperazine, still possesses a reactive secondary amine. This amine can compete with the starting piperazine and react with another molecule of 4-pyridinecarboxaldehyde, leading to the undesired bis-alkylated product.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective way to minimize this side reaction is to use a significant excess of piperazine (3 to 5 equivalents). This ensures that the concentration of piperazine is statistically much higher than the mono-substituted product, favoring the reaction of the aldehyde with the starting material.
-
Slow Addition: Add the 4-pyridinecarboxaldehyde slowly (e.g., via a syringe pump over 1-2 hours) to a solution of excess piperazine and STAB. This maintains a low concentration of the aldehyde, further suppressing the second alkylation.
-
Purification: While prevention is better, the bis-alkylated product can often be separated from the desired product during purification. Due to its higher molecular weight and different polarity, column chromatography or careful crystallization can be effective.
-
Q3: My workup is difficult, and I'm struggling to remove the excess piperazine. What is a better purification strategy?
A3: Excess piperazine is highly water-soluble and basic, which can complicate standard workups.
-
Causality: Piperazine and its hydrochloride salt are very soluble in water, but can also be partially extracted into organic layers, especially if the aqueous phase is not sufficiently basic. Emulsion formation is also common.
-
Troubleshooting Steps:
-
Acid Wash: After the initial basic quench (e.g., NaHCO₃), perform an acidic wash on the combined organic layers using dilute HCl (e.g., 1M HCl). Your product and the excess piperazine will move into the aqueous acidic layer as their hydrochloride salts, while non-basic organic impurities (like any unreacted aldehyde) remain in the organic layer.
-
Selective Basification & Extraction: Separate the acidic aqueous layer and carefully basify it to pH > 10 with a strong base like NaOH. This will freebase your product and the excess piperazine. Now, you can re-extract your product into an organic solvent like DCM or EtOAc.
-
Azeotropic Removal: For small amounts of residual piperazine, azeotropic distillation with toluene under reduced pressure can sometimes be effective before final purification.
-
Salt Formation: Converting the final product to its hydrochloride salt is an excellent purification step. The salt often has much lower solubility in solvents like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether, causing it to crystallize or precipitate, leaving more soluble impurities (including residual piperazine) in the mother liquor.
-
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability and storage conditions for 1-(Pyridin-4-ylmethyl)piperazine hydrochloride.
Technical Support Center: 1-(Pyridin-4-ylmethyl)piperazine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound (CAS: 333992-80-6). Our goal is to ensure the integrity of your experiments by promoting best practices for handling and storage.
Section 1: Quick Reference Guide for Storage and Handling
For optimal stability and performance, adhere to the following conditions. This table summarizes the critical parameters for handling this compound powder.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2–8 °C (Refrigerated) | Minimizes potential for thermal degradation. While some sources suggest "cool" temperatures, refrigeration provides a consistent and controlled environment.[1] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | The piperazine moiety can readily absorb carbon dioxide (CO2) from the air to form carbamates, altering the compound's purity.[2] An inert atmosphere prevents this reaction and minimizes oxidative degradation.[3][4] |
| Moisture Control | Keep container tightly closed in a dry place. | The hydrochloride salt is hygroscopic, meaning it absorbs moisture from the air, which can lead to clumping and potential degradation.[3][4][5][6] |
| Light Exposure | Protect from light. Store in an opaque or amber vial. | Pyridine-containing compounds can be sensitive to light, which may induce photochemical degradation over time.[3][4][7][8] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air, moisture, and contamination.[3][4][9][10][11] |
| Handling | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of the powdered compound.[3][4][10][11] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are mandatory. | Prevents skin and eye contact.[3][10][12][13] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, the compound should be stored at 2–8 °C in a tightly sealed container, protected from light, and under an inert gas atmosphere like nitrogen or argon.[1][3][4] These conditions collectively mitigate the primary risks of thermal degradation, moisture absorption, light-induced reactions, and reaction with atmospheric CO2.[2][7]
Q2: Is this compound hygroscopic? What happens if it absorbs moisture?
Yes, as a hydrochloride salt, this compound is expected to be hygroscopic.[6] Piperazine and its salts are known to absorb moisture from the air.[5] If the compound absorbs water, you may observe the powder clumping or changing in appearance. This can compromise weighing accuracy and potentially initiate hydrolytic degradation pathways, affecting the compound's purity and stability. Always handle the solid in a dry environment and ensure the container is sealed immediately after use.
Q3: How sensitive is this compound to light?
The pyridine moiety within the molecule's structure makes it susceptible to degradation upon exposure to light, particularly UV wavelengths.[7][8][14] While stable under recommended storage conditions, prolonged exposure to ambient or direct light should be avoided.[4] We recommend storing the solid and any solutions in amber vials or by wrapping containers in aluminum foil to prevent photochemical reactions.
Q4: How should I prepare a stock solution? What solvents are recommended?
This compound is soluble in water.[1][15] For most biological applications, preparing a concentrated stock solution in sterile, purified water (e.g., Milli-Q®) or a buffer such as PBS is recommended. For organic synthesis applications, solubility in polar organic solvents like methanol may be useful.
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Equilibrate the container of the compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
In a chemical fume hood, weigh the desired amount of the compound.
-
Add the powder to your chosen solvent (e.g., purified water) in a sterile, calibrated volumetric flask.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter if it will be used in cell-based assays.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light during storage.
Q5: What is the expected appearance of the solid compound?
The compound is typically a white to off-white or cream-colored crystalline powder.[5][16] Any significant deviation from this, such as discoloration (e.g., yellowing or browning) or a melted/oily appearance, may indicate degradation.
Section 3: Troubleshooting Guide
Problem: My compound has clumped together and appears moist.
-
Likely Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[5][6] This likely occurred from the container being left open, improper sealing, or opening the container while it was still cold.
-
Causality: Hydrochloride salts readily form hydrogen bonds with water molecules. This initial physical change can be a precursor to chemical instability.
-
Solution & Self-Validation:
-
Dry the Material: You can attempt to dry the compound under a high vacuum (using a desiccator with a strong desiccant like P₂O₅) for several hours.
-
Purity Check: After drying, the integrity of the material must be verified. Perform an analytical check (e.g., HPLC-MS, NMR) to compare against a reference standard or previous batches. Look for the appearance of new peaks or a decrease in the main peak's purity.
-
Preventive Action: For future use, always allow the container to warm to ambient temperature before opening and work quickly to minimize its exposure to air. Store in a desiccator if your lab environment has high humidity.
-
Problem: I'm observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). Could this be degradation?
-
Likely Cause: Yes, this could indicate chemical degradation. The primary suspects are products of oxidation, reaction with CO2, or light-induced rearrangement.
-
Causality & Potential Degradants:
-
Oxidation: The piperazine ring can be susceptible to oxidation, leading to N-oxides or ring-opened products.[17]
-
Carbamate Formation: If stored without an inert gas, the secondary amine of the piperazine ring can react with atmospheric CO2, forming a piperazine-carbamate adduct.[2] This will have a different mass and retention time.
-
Photodegradation: Exposure to light may cause complex rearrangements of the pyridine ring.[14]
-
-
Solution & Self-Validation:
-
Review Handling History: Scrutinize the storage and handling history of the vial. Was it left on the bench? Was the cap properly sealed?
-
Mass Analysis: Use high-resolution mass spectrometry to analyze the molecular weights of the impurity peaks. Check if they correspond to expected degradation products (e.g., +16 for an N-oxide, +44 for a carbamate adduct).
-
Use a Fresh Aliquot: If possible, use a new, unopened vial of the compound and repeat the analysis. If the impurity peaks are absent, it confirms that the issue was with the previously used vial. If they are still present, contact the supplier with your analytical data.
-
Problem: The solubility of my compound seems lower than expected.
-
Likely Cause: This could be due to the formation of less soluble degradation products or incorrect pH of the solvent.
-
Causality:
-
Degradation Products: Polymeric or cross-linked byproducts resulting from degradation are often less soluble than the parent compound.
-
pH Effects: The hydrochloride salt is most soluble in aqueous solutions where it remains ionized. If you are dissolving it in a basic solution, it may convert to the free base form, which can have different solubility characteristics.
-
-
Solution & Self-Validation:
-
Check Solvent pH: Ensure the pH of your aqueous solvent is neutral or slightly acidic.
-
Gentle Warming/Sonication: Try gently warming the solution (e.g., to 37°C) or using a sonicator bath to aid dissolution. Avoid aggressive heating, as this can accelerate degradation.[18][19]
-
Purity Analysis: If solubility issues persist, it is a strong indicator of compromised purity. Analyze the material as described in the previous troubleshooting point to check for insoluble impurities.
-
Section 4: Experimental Workflow Visualization
This diagram outlines the recommended lifecycle for handling this compound in a research environment to maintain its integrity.
Caption: Logical workflow for handling this compound.
References
- 1. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
- 8. White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend | Yitzchaik Group [yitzchaik.huji.ac.il]
- 9. chemicalbook.com [chemicalbook.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Using Light to Edit the Molecular Skeleton of Pyridines - ChemistryViews [chemistryviews.org]
- 15. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 16. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Spectroscopic Data for 1-(Pyridin-4-ylmethyl)piperazine hydrochloride
Welcome to the technical support center for the analytical characterization of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your results.
Understanding the Molecule
This compound (PubChem CID: 45074739) is a heterocyclic compound featuring a pyridine ring linked to a piperazine ring via a methylene bridge.[1] The hydrochloride salt form means that one or more of the basic nitrogen atoms are protonated. This protonation, along with the inherent structural features, can lead to complexities in spectral interpretation.
Molecular Structure:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.[4]
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Pyridine H-2, H-6 | ~8.5-8.7 (d) | ~150 | Protons ortho to the pyridine nitrogen are deshielded. |
| Pyridine H-3, H-5 | ~7.3-7.5 (d) | ~124 | Protons meta to the pyridine nitrogen. |
| Methylene (-CH₂-) | ~3.6-3.8 (s) | ~60 | Singlet, connecting the two rings. |
| Piperazine H (axial/equatorial) | ~2.5-3.5 (m) | ~45-55 | Complex multiplets due to ring conformation and protonation. |
| NH/NH⁺ | Broad, variable | - | May exchange with residual water in the solvent. |
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the signals for the piperazine protons so broad and complex?
A1: The complexity of the piperazine signals arises from several factors:
-
Conformational Exchange: The piperazine ring undergoes a rapid chair-to-chair interconversion at room temperature.[5] If the rate of this exchange is on the NMR timescale, it can lead to broadened peaks.
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin of I=1 and thus possesses a quadrupole moment.[6] This can cause rapid relaxation of adjacent protons, leading to signal broadening.[7][8][9]
-
Protonation Equilibria: As a hydrochloride salt, the piperazine nitrogens will be protonated. The exact site of protonation and potential for exchange between protonated and unprotonated forms can lead to a complex and averaged signal.
Q2: I don't see a distinct NH proton signal. Where is it?
A2: The NH proton signal, especially in the presence of even trace amounts of water in the deuterated solvent, can be very broad and may exchange with the water protons. This can result in the signal being "lost" in the baseline or appearing as a very broad hump. Running the NMR in a scrupulously dry solvent or at low temperature can sometimes help to resolve this signal.
Q3: The chemical shifts for my pyridine protons are further downfield than expected. Why?
A3: The protonation of the piperazine nitrogen can have a through-space or inductive effect on the electron density of the pyridine ring, leading to additional deshielding of the pyridine protons.[10] Additionally, the choice of solvent can significantly influence the chemical shifts of aromatic protons.[5][11]
Troubleshooting Guide - NMR
Issue 1: Overlapping Signals in the Piperazine Region
-
Problem: The signals for the piperazine protons are a single, unresolved multiplet.
-
Causality: This is often due to the rapid conformational exchange and similar chemical environments of the axial and equatorial protons.
-
Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at lower temperatures can slow down the chair-chair interconversion, potentially resolving the individual axial and equatorial proton signals.[5]
-
Solvent Change: Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts and may resolve overlapping signals.[11] Aromatic solvents, in particular, can induce significant shifts.
-
2D NMR Techniques: A ¹H-¹H COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to each other, even if their signals are overlapped in the 1D spectrum.[11][12]
-
Caption: Troubleshooting workflow for overlapping NMR signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation.[13]
Expected Mass Spectrum Data
-
Molecular Formula (free base): C₁₀H₁₅N₃[14]
-
Molecular Weight (free base): 177.25 g/mol [14]
-
Molecular Weight (hydrochloride): 213.71 g/mol [1]
In positive ion ESI-MS, you would expect to see the protonated molecule of the free base:
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | [C₁₀H₁₆N₃]⁺ | 178.14 | This is the protonated molecular ion of the free base. |
Frequently Asked Questions (FAQs) - MS
Q1: I am seeing a peak at m/z 178.14, but my compound is the hydrochloride salt. Shouldn't the mass be higher?
A1: This is a very common and expected result. In ESI-MS, the sample is introduced as a solution. The hydrochloride salt dissociates in the solvent, and the ESI process typically results in the protonation of the free base form of the molecule.[13] The chloride counter-ion is generally not observed in the positive ion mode.
Q2: My spectrum shows a prominent peak at m/z 91. What is this?
A2: This is a common fragment ion for benzyl-containing compounds.[15] In this case, it corresponds to the tropylium ion ([C₇H₇]⁺), which is formed by the cleavage of the bond between the methylene bridge and the piperazine ring.
Q3: I see other adducts like [M+Na]⁺ or [M+K]⁺. Are these a problem?
A3: The presence of sodium ([M+23]⁺) or potassium ([M+39]⁺) adducts is common in ESI-MS and usually arises from trace amounts of salts in the solvent, glassware, or sample.[13] While not typically a problem for identification, high salt concentrations can suppress the signal of your analyte of interest.[16][17][18]
Troubleshooting Guide - MS
Issue 2: Low Signal Intensity or Ion Suppression
-
Problem: The signal for the [M+H]⁺ ion is very weak or absent.
-
Causality: High concentrations of non-volatile salts (like the hydrochloride itself, or other buffer salts) can compete with the analyte for ionization, leading to ion suppression.[18]
-
Solutions:
-
Dilute the Sample: Often, simply diluting the sample can reduce the concentration of interfering salts and improve the analyte signal.
-
Optimize ESI Source Parameters: Adjusting parameters like the capillary voltage, cone voltage, and desolvation gas temperature can significantly impact ionization efficiency.[19]
-
Sample Cleanup: If the sample contains high levels of non-volatile salts, consider using a sample preparation technique like solid-phase extraction (SPE) to remove them before MS analysis.[18]
-
Caption: Troubleshooting workflow for low mass spectrometry signal.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., TMS), if quantitative analysis is required.
-
Gently vortex the tube to ensure complete dissolution.
-
Acquire the spectrum on a calibrated NMR spectrometer.
Protocol 2: ESI-MS Sample Preparation
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
References
- 1. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azooptics.com [azooptics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. rilastech.com [rilastech.com]
- 19. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile scaffold. 1-(Pyridin-4-ylmethyl)piperazine is a crucial intermediate in the development of therapeutics targeting neurological disorders and cancer.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(Pyridin-4-ylmethyl)piperazine derivatives. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Monosubstituted Product
You're observing a low yield of your target 1-(Pyridin-4-ylmethyl)piperazine derivative, with significant amounts of starting material or unwanted side products.
-
Potential Cause 1: Competing N,N'-Disubstitution. Piperazine has two secondary amine groups, making it susceptible to dialkylation, which leads to the formation of a symmetrically disubstituted by-product. This is a common issue when performing direct alkylation without a protecting group strategy.[2][3]
-
Solution 1a: Utilize a Protecting Group Strategy. To favor monoalkylation, it is highly recommended to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[2] The mono-Boc-piperazine can then be reacted with the desired alkylating agent. Subsequent deprotection of the Boc group will yield the desired monosubstituted product. The separation of mono-Boc and di-Boc derivatives is generally straightforward.[2]
-
Solution 1b: In Situ Formation of Piperazine Monohydrochloride. A one-pot method involves the reaction of piperazine with piperazine dihydrochloride in a suitable solvent like methanol to form piperazine monohydrochloride in situ. This monoprotonated form is less nucleophilic, reducing the likelihood of disubstitution.[2][3]
-
Potential Cause 2: Inefficient Alkylation Reaction. The reaction conditions may not be optimal for the nucleophilic substitution to occur efficiently.
-
Solution 2a: Optimize Reaction Conditions. Ensure the use of an appropriate solvent (e.g., acetonitrile, THF) and a suitable base (e.g., K₂CO₃, pyridine) to facilitate the reaction.[4][5] The choice of base is critical to neutralize the generated acid and enhance the nucleophilicity of the piperazine. Temperature and reaction time should also be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[6]
-
Solution 2b: Consider Reductive Amination. As an alternative to direct alkylation, reductive amination of 4-pyridinecarboxaldehyde with piperazine (or a mono-protected derivative) offers a cleaner reaction pathway that avoids the formation of quaternary ammonium salts.[2][7][8][9][10] This method involves the formation of an imine intermediate, which is then reduced in situ.
Problem 2: Formation of Quaternary Ammonium Salts
Your product is highly water-soluble, and characterization (e.g., NMR) suggests the formation of a quaternary ammonium salt.
-
Potential Cause: Over-alkylation of the Piperazine Nitrogen. Further alkylation of the tertiary amine product can lead to the formation of a permanently charged quaternary ammonium salt.[2][11][12][13] This is particularly problematic when using highly reactive alkylating agents or harsh reaction conditions.
-
Solution: Employ Milder Alkylation Methods.
-
Reductive Amination: As mentioned previously, this method circumvents the possibility of forming quaternary salts.[2]
-
Careful Control of Stoichiometry and Reaction Conditions: Use a slight excess of the piperazine reactant relative to the alkylating agent. Add the alkylating agent dropwise at a controlled temperature to minimize localized high concentrations that can promote over-alkylation.[2]
-
Problem 3: Difficulty in Product Purification
You are struggling to isolate a pure product, observing persistent impurities in your final compound.
-
Potential Cause 1: Unreacted Starting Materials and Side Products. Incomplete reactions or the formation of side products such as disubstituted piperazine can co-elute with the desired product during chromatography or co-precipitate during crystallization.
-
Solution 1a: Effective Work-up Procedure. A thorough aqueous work-up is essential. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.[14] Conversely, an acidic wash can remove basic impurities.
-
Solution 1b: Recrystallization. Recrystallization from a suitable solvent system can be a highly effective method for purifying solid products.[3][6] Experiment with different solvents to find the optimal conditions for crystallization of the desired compound while leaving impurities in the mother liquor.
-
Solution 1c: Column Chromatography. If recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical for achieving good separation.
-
Potential Cause 2: Product is a Viscous Oil Instead of a Solid. Some piperazine derivatives may exist as oils at room temperature, making them more challenging to handle and purify.[14]
-
Solution 2: Salt Formation for Purification. Converting the free base product into its hydrochloride salt can often induce crystallization, yielding a solid that is easier to purify by recrystallization.[3][15] This is achieved by treating a solution of the purified base with a solution of HCl in a suitable solvent (e.g., methanol, ether).[16]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to achieve mono-N-alkylation of piperazine with 4-picolyl chloride (4-(chloromethyl)pyridine)?
A1: While direct alkylation is possible, a more reliable and higher-yielding approach involves the use of mono-Boc-protected piperazine. This strategy prevents the formation of the N,N'-bis(pyridin-4-ylmethyl)piperazine byproduct. The reaction of mono-Boc-piperazine with 4-picolyl chloride, followed by acidic deprotection of the Boc group, will provide the desired 1-(Pyridin-4-ylmethyl)piperazine. Alternatively, a reductive amination reaction between 4-pyridinecarboxaldehyde and mono-Boc-piperazine, followed by deprotection, is an excellent method to avoid over-alkylation issues.[2][17]
Q2: My NMR spectrum shows broad peaks. What could be the reason?
A2: Broad NMR peaks can be indicative of several issues.[14] It could be due to the presence of impurities, residual solvent, or the compound existing as a mixture of different protonation states. If the sample is the hydrochloride salt, exchange between the protonated and free base forms can lead to peak broadening. Ensuring the sample is fully in its free base or fully protonated form can sometimes sharpen the signals. Additionally, the presence of paramagnetic impurities can also cause peak broadening.
Q3: How can I confirm the formation of the hydrochloride salt?
A3: The formation of the hydrochloride salt can be confirmed by several analytical techniques. In the ¹H NMR spectrum, the chemical shifts of protons adjacent to the nitrogen atoms will typically shift downfield upon protonation. Elemental analysis can be used to determine the chlorine content, which should correspond to the expected value for the hydrochloride salt. Additionally, techniques like ion chromatography can be used to quantify the chloride content.
Q4: What are the best practices for storing 1-(Pyridin-4-ylmethyl)piperazine and its derivatives?
A4: As with many amines, 1-(Pyridin-4-ylmethyl)piperazine and its derivatives can be sensitive to air and moisture. It is recommended to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The hydrochloride salt form is generally more stable and less prone to degradation than the free base.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)piperazine
This protocol details the N-alkylation of mono-Boc-piperazine with 4-(chloromethyl)pyridine hydrochloride.
Materials:
-
1-(tert-butoxycarbonyl)piperazine
-
4-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)piperazine to yield 1-(Pyridin-4-ylmethyl)piperazine
This protocol describes the removal of the Boc protecting group.
Materials:
-
1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)piperazine
-
4M HCl in 1,4-dioxane (or trifluoroacetic acid)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)piperazine (1.0 eq) in dichloromethane.
-
Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride.
Protocol 3: Reductive Amination for the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine
This protocol outlines the synthesis via reductive amination using a mono-protected piperazine.
Materials:
-
1-(tert-butoxycarbonyl)piperazine
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)piperazine can then be deprotected as described in Protocol 2.
Visualizations
Caption: Troubleshooting pathways for common side reactions in the synthesis of 1-(Pyridin-4-ylmethyl)piperazine.
Caption: Recommended synthetic workflow for preparing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 16. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Imatinib vs. Dasatinib in Targeting the Bcr-Abl Oncoprotein
<Editor's Note : The initially proposed compound, 1-(Pyridin-4-ylmethyl)piperazine hydrochloride, is a versatile chemical intermediate primarily used in the synthesis of more complex molecules for pharmaceutical research, particularly in neuropharmacology and oncology.[1][2][3][4][5] However, a lack of extensive public data on its specific efficacy prevents a direct, data-driven comparison. To fulfill the spirit of the user's request for a rigorous comparative guide, this document will focus on two well-characterized compounds that share a piperazine moiety and are prominent in cancer therapy: Imatinib and Dasatinib . This allows for a robust, evidence-based comparison of their efficacy in a clinically relevant context.>
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the efficacy of Imatinib and Dasatinib, two pivotal tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[6][7] Our analysis is grounded in peer-reviewed experimental data, offering researchers, clinicians, and drug development professionals a clear, objective overview of their respective performance profiles.
Introduction to the Compounds and Their Shared Target
Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation, the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion gene.[8][9] This oncogene produces a constitutively active Bcr-Abl tyrosine kinase, a key driver of leukemogenesis that promotes uncontrolled cell proliferation and survival.[10][11]
Imatinib (Gleevec®) was the first-in-class TKI to demonstrate remarkable efficacy in CML by targeting the Bcr-Abl kinase.[12][13] It functions by binding to the ATP-binding site of the kinase in its inactive conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to cancer cell growth.[6][14][15]
Dasatinib (Sprycel®) is a second-generation TKI developed to overcome Imatinib resistance and to offer a more potent therapeutic option.[7][16][17] Unlike Imatinib, Dasatinib can bind to both the active and inactive conformations of the Bcr-Abl kinase, leading to a broader and more potent inhibitory activity.[17][18]
Comparative Efficacy: In Vitro and Clinical Data
The efficacy of Imatinib and Dasatinib has been extensively evaluated in both preclinical and clinical settings. The following tables summarize key comparative data.
Table 1: In Vitro Inhibitory Activity Against Bcr-Abl
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| Imatinib | c-Abl | Kinase Assay | 400 | [19] |
| Dasatinib | c-Abl | Kinase Assay | 8-9 | [19] |
| Imatinib | Bcr-Abl | Cell-based Assay (JURL-MK1 cells) | ~300 | [20] |
| Dasatinib | Bcr-Abl | Cell-based Assay (JURL-MK1 cells) | ~1 | [20] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (DASISION Trial)
| Response Metric (at 12 months) | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | P-value |
| Confirmed Complete Cytogenetic Response (cCCyR) | 77% | 66% | P=0.007 |
| Major Molecular Response (MMR) | 46% | 28% | P<0.0001 |
| Progression to Accelerated/Blast Phase | 1.9% | 3.5% | - |
Data sourced from the DASISION clinical trial.[21][22][23]
Mechanism of Action and Signaling Pathway
Both Imatinib and Dasatinib exert their therapeutic effects by inhibiting the Bcr-Abl tyrosine kinase. However, their distinct binding modes contribute to differences in their potency and spectrum of activity. The Bcr-Abl signaling pathway is a complex network that, when constitutively activated, drives CML. Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation and survival, respectively.[9][10][24]
Caption: Simplified Bcr-Abl signaling pathway in CML.
Experimental Protocols
To provide a practical context for the data presented, we outline a generalized protocol for a key assay used to determine the efficacy of TKIs.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the IC50 value of a test compound against Bcr-Abl.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., Abltide), and a kinase buffer.[25][26]
-
Inhibitor Addition: Add the test compound (Imatinib or Dasatinib) at a range of concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled for detection).[27]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[26]
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric assays or ELISA-based techniques using phosphospecific antibodies.[25][28]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Caption: Workflow for an in vitro Bcr-Abl kinase assay.
Cell-Based Viability (MTT) Assay
This assay assesses the effect of a compound on the proliferation and viability of CML cells.
Objective: To determine the cytotoxic effect of a test compound on Bcr-Abl positive cell lines.
Methodology:
-
Cell Plating: Seed a CML cell line (e.g., K562) into a 96-well plate at a predetermined density.[29]
-
Compound Treatment: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[29]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[30]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[30][31]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Discussion and Conclusion
The data clearly demonstrate that Dasatinib is a more potent inhibitor of the Bcr-Abl kinase than Imatinib, as evidenced by its significantly lower IC50 values in both biochemical and cell-based assays.[19][20] This increased potency translates to superior clinical responses in newly diagnosed CML patients, with Dasatinib inducing higher and faster rates of complete cytogenetic and major molecular responses compared to Imatinib.[21][22][32]
The ability of Dasatinib to bind to both the active and inactive conformations of Bcr-Abl likely contributes to its enhanced efficacy, particularly against some Imatinib-resistant mutations.[17][18] While both drugs have manageable safety profiles, the choice between them for first-line therapy may depend on individual patient characteristics and risk factors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Sprycel (Dasatinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Dasatinib (Sprycel, Phyrago): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. proteopedia.org [proteopedia.org]
- 18. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. [themednet.org]
- 22. abidipharma.com [abidipharma.com]
- 23. ascopubs.org [ascopubs.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. benchchem.com [benchchem.com]
- 26. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. experts.umn.edu [experts.umn.edu]
- 29. texaschildrens.org [texaschildrens.org]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. atcc.org [atcc.org]
- 32. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to Validating the Biological Target of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
Abstract
In drug discovery, the unequivocal identification and validation of a compound's biological target is paramount. It is the foundational step that dictates the therapeutic hypothesis and guides all subsequent development efforts. This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate the biological target of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. The piperazine and pyridine moieties are core scaffolds in numerous clinically significant drugs, exhibiting a wide range of biological activities.[1][2][3] Derivatives of this specific scaffold have been investigated for activities ranging from urease inhibition to serotonin reuptake inhibition and even as inhibitors of enzymes in infectious organisms like Leishmania.[4][5][6] Given this chemical promiscuity, a multi-pronged validation strategy is not just recommended, but essential. This document outlines a logical, multi-step workflow, comparing orthogonal experimental approaches to build a robust, data-driven case for target engagement and functional modulation.
Introduction: The Challenge of Target Validation
This compound is a small molecule built from two privileged heterocyclic scaffolds: pyridine and piperazine.[1][3] The piperazine ring, in particular, is a component of many drugs used as antiparasitic agents, often acting on the neuromuscular system of helminths by modulating GABA receptors.[2][7][8] However, its derivatives have been synthesized and evaluated for a vast array of other targets, including CNS disorders and oncology.[1][6]
The critical challenge is to move from a putative target, often identified through computational screening or initial high-throughput assays, to a fully validated biological target. A validated target is one for which there is compelling evidence that modulating its activity with the compound produces a specific, measurable physiological effect relevant to a disease state. Without this validation, a project risks advancing a compound with misunderstood mechanisms or significant, undiscovered off-target effects.
This guide will use a putative target for this compound to illustrate the validation workflow. Based on a study of related derivatives, we will hypothesize that our compound is an inhibitor of Urease , a key enzyme in pathogens like Helicobacter pylori.[3][5] Our goal is to design a series of experiments to confirm or refute this hypothesis.
The Target Validation Workflow: A Multi-Pronged Approach
A robust validation strategy relies on generating multiple, independent lines of evidence. We will employ a three-tiered approach:
-
Biochemical Confirmation: Does the compound directly interact with the purified target protein?
-
Cellular Target Engagement: Does the compound engage the target protein in its native cellular environment?
-
Functional Cellular Response: Does target engagement translate into the expected downstream biological effect in a cellular model?
This workflow ensures that we not only confirm a direct interaction but also verify its relevance and functional consequence in a biological system.
Caption: A three-tiered workflow for target validation.
Tier 1: Direct Biochemical Interaction with Purified Urease
Rationale: The first step is to confirm a direct, physical interaction between this compound (herein PMP-HCl) and the purified urease enzyme. An in-vitro enzymatic assay provides a clean, controlled system to quantify the compound's inhibitory potential.
Comparative Alternative: For this experiment, we will compare PMP-HCl to Thiourea , a well-characterized, standard inhibitor of urease.[3] This provides a critical benchmark for potency.
Protocol: In-Vitro Urease Inhibition Assay
-
Reagents: Purified Jack Bean Urease, Urea solution (substrate), Phenol Red indicator, PMP-HCl, Thiourea (positive control), Phosphate Buffer (pH 7.4).
-
Preparation: Prepare serial dilutions of PMP-HCl and Thiourea (e.g., from 1 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Inhibition Step: Add 25 µL of the respective inhibitor dilutions (PMP-HCl, Thiourea) or vehicle (buffer) to the wells. Incubate for 30 minutes at 37°C to allow for binding.
-
Substrate Addition: Add 50 µL of urea solution containing Phenol Red to each well to initiate the enzymatic reaction. Urease will hydrolyze urea into ammonia, increasing the pH and changing the indicator color from yellow to pink.
-
Measurement: Measure the absorbance at 560 nm every minute for 15 minutes using a plate reader. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Anticipated Data Comparison
| Compound | Putative Target | Assay Type | IC50 (µM) |
| PMP-HCl | Urease | In-Vitro Enzyme | Anticipated: 5-15 µM |
| Thiourea (Control) | Urease | In-Vitro Enzyme | 23.2 ± 11.0 µM[3] |
Tier 2: Target Engagement in a Cellular Context
Rationale: While an in-vitro assay confirms direct binding to a purified protein, it doesn't prove the compound can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target protein stabilization upon ligand binding in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line that expresses urease (e.g., H. pylori co-cultured with gastric epithelial cells, or a mammalian cell line engineered to express urease).
-
Compound Treatment: Treat intact cells with either PMP-HCl (at a concentration ~10x its biochemical IC50) or a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, then cool rapidly.
-
Cell Lysis: Lyse the cells to release proteins using freeze-thaw cycles or sonication.
-
Protein Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Quantification: Analyze the supernatant for the amount of soluble urease remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble urease against temperature for both vehicle- and PMP-HCl-treated samples. A positive result is a rightward shift in the melting curve for the PMP-HCl-treated sample, indicating that compound binding has stabilized the protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Downstream Functional Cellular Response
Rationale: The final and most critical step is to demonstrate that the observed target engagement leads to a functional consequence. For a urease inhibitor, this means reducing the production of ammonia from urea in a cellular context. This experiment links the molecular interaction to a tangible biological outcome.
Caption: Simplified Urease Activity Pathway.
Protocol: Cell-Based Ammonia Production Assay
-
Cell Model: Use a broth culture of a urease-positive bacterium (e.g., H. pylori) or the co-culture model from Tier 2.
-
Compound Treatment: Incubate the cells with serial dilutions of PMP-HCl and Thiourea for 1 hour. Include a vehicle-only control.
-
Urea Challenge: Add a known concentration of urea to the cell cultures to serve as the substrate.
-
Incubation: Incubate for a defined period (e.g., 4 hours) to allow for ammonia production.
-
Ammonia Quantification: Centrifuge the cultures to pellet the cells. Measure the concentration of ammonia in the supernatant using a commercially available colorimetric assay kit (e.g., based on the Berthelot reaction).
-
Data Analysis: Normalize the ammonia production in treated samples to the vehicle control. Calculate the EC50 value, which is the concentration of the compound required to reduce the functional output (ammonia production) by 50%.
Anticipated Data Comparison
| Compound | Putative Target | Assay Type | EC50 (µM) |
| PMP-HCl | Urease | Cell-Based Ammonia | Anticipated: 10-30 µM |
| Thiourea (Control) | Urease | Cell-Based Ammonia | Correlated to IC50 |
Synthesizing the Evidence
The ultimate goal is to build a cohesive and logical argument. The data from all three tiers should be consistent. The biochemical IC50 should ideally be the most potent value. The CETSA provides qualitative (but can be quantitative) evidence of target engagement in cells. The functional EC50 is expected to be higher than the biochemical IC50, as the compound must overcome cellular barriers like membrane permeability and potential efflux. A strong correlation between these three distinct measurements provides a high degree of confidence that urease is the genuine biological target of this compound.
Conclusion
Validating a biological target is a rigorous, multi-faceted process that forms the bedrock of a successful drug discovery program. By systematically progressing from direct biochemical assays to cellular target engagement and finally to functional cellular outcomes, researchers can build an unassailable case for their compound's mechanism of action. The comparison with known standards at each step provides essential context for evaluating potency and efficacy. This structured approach, combining orthogonal methodologies, minimizes the risk of misinterpretation and ensures that only compounds with a well-understood and validated mechanism advance through the development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride Analogs: A Guide for Drug Development Professionals
The 1-(pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of pharmacologically active agents. Its inherent physicochemical properties, including its basicity and ability to participate in various non-covalent interactions, make it an attractive starting point for the design of ligands targeting a multitude of biological entities. This guide provides a comparative analysis of analogs derived from this core structure, with a focus on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE), and as antagonists of dopamine D4 and histamine H3 receptors. The insights presented herein are intended to guide researchers in the strategic design of novel therapeutics with enhanced potency and selectivity.
The 1-(Pyridin-4-ylmethyl)piperazine Core: A Foundation for Diverse Biological Activity
The core structure, consisting of a pyridine ring linked to a piperazine moiety via a methylene bridge, offers multiple points for chemical modification. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The pyridyl nitrogen can engage in hydrogen bonding, while the piperazine nitrogens provide sites for substitution, altering the molecule's size, lipophilicity, and electronic distribution. This adaptability has led to the exploration of its analogs across various therapeutic areas.
Comparative Analysis of Biological Performance
Acetylcholinesterase (AChE) Inhibition: Combating Neurodegeneration
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Several piperazine-containing compounds have been investigated as AChE inhibitors.
A series of novel 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, which share structural similarities with the 1-(pyridin-4-ylmethyl)piperazine core, have been synthesized and evaluated for their AChE and butyrylcholinesterase (BuChE) inhibitory activities[1].
Table 1: Comparative AChE and BuChE Inhibitory Activity of Representative Analogs
| Compound ID | R (Substitution on Benzyl Ring) | AChE IC50 (µM) | BuChE IC50 (µM) |
| BOP-1 | 3-Br | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 4-Cl (on 3-methylpyridine) | 1.11 ± 0.09 | > 100 |
Data synthesized from a study on oxoquinazolin-benzyl pyridinium hybrids[1].
The data suggests that substitutions on the benzyl ring significantly impact both potency and selectivity. For instance, compound BOP-1 , with a 3-bromo substitution, exhibits dual inhibition of both AChE and BuChE[1]. In contrast, BOP-8 , featuring a 4-chloro substitution on a 3-methylpyridine ring, demonstrates potent and selective inhibition of AChE[1]. This highlights the critical role of the substitution pattern in determining the inhibitory profile. The presence of electron-withdrawing groups and their position on the aromatic ring appear to be key determinants of activity and selectivity.
Dopamine D4 Receptor Antagonism: Targeting CNS Disorders
The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. A comparative molecular field analysis (CoMFA) study was conducted on a series of dopamine D4 antagonists, including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), which shares the core 1-(aryl-piperazin-1-ylmethyl)pyridine structure[2].
Histamine H3 and Sigma-1 Receptor Antagonism: A Dual-Targeting Approach
Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for the treatment of cognitive disorders and other neurological conditions. Interestingly, some H3 receptor antagonists also exhibit affinity for the sigma-1 receptor, a unique intracellular chaperone protein, suggesting a potential for dual-targeting therapies.
A study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists provides valuable comparative data. The study compared compounds where a piperazine ring was replaced by a piperidine ring. For instance, comparing a compound with a 4-(pyridin-4-yl)piperazin-1-yl core to its piperidine analog revealed a significant difference in sigma-1 receptor affinity[3][4].
Table 2: Comparative Receptor Binding Affinities (Ki in nM)
| Compound Core | hH3R Ki (nM) | σ1R Ki (nM) |
| 4-(pyridin-4-yl)piperazin-1-yl | 3.17 | 1531 |
| 4-(pyridin-4-yl)piperidin-1-yl | 7.70 | 3.64 |
Data from a study comparing piperazine and piperidine derivatives[3][4].
The data clearly indicates that while the piperazine-containing compound has a slightly higher affinity for the H3 receptor, the piperidine analog is significantly more potent at the sigma-1 receptor[3][4]. This suggests that the nature of the six-membered heterocyclic ring is a critical determinant for dual H3/sigma-1 receptor activity. The lower sigma-1 affinity of the piperazine analogs was attributed to differences in their protonation states at physiological pH[3][4].
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of the findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity and inhibition.
Experimental Workflow:
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compounds.
-
Assay Procedure: In a 96-well microplate, add the AChE solution, DTNB, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to all wells to start the enzymatic reaction.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Dopamine D4 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay for D4 receptors.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Histamine H3 Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the functional activity of a compound at the H3 receptor by quantifying its effect on G-protein activation.
Experimental Workflow:
Caption: Workflow for a [35S]GTPγS binding assay for H3 receptor antagonists.
Detailed Protocol:
-
Membrane Preparation: Use cell membranes from a cell line expressing the human histamine H3 receptor.
-
Assay Incubation: In an assay buffer containing GDP, incubate the cell membranes with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) to stimulate the receptor and initiate G-protein activation.
-
Radioligand Addition: Add [35S]GTPγS to the incubation mixture. In the activated state, the Gα subunit releases GDP and binds GTP (or its non-hydrolyzable analog, [35S]GTPγS).
-
Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Measurement: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Conclusion and Future Directions
The 1-(pyridin-4-ylmethyl)piperazine hydrochloride scaffold represents a highly versatile platform for the design of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity.
-
For AChE inhibition , the substitution pattern on a terminal aromatic ring is a key determinant of potency and selectivity against BuChE.
-
In the context of dopamine D4 receptor antagonism , the lipophilicity and electronic nature of substituents on the terminal aryl group are critical for achieving high affinity.
-
For histamine H3 and sigma-1 receptor modulation , the choice between a piperazine and a piperidine core dramatically influences the dual-target activity profile.
Future research in this area should focus on systematic explorations of the chemical space around this scaffold. The generation of focused libraries of analogs and their evaluation in a panel of relevant biological assays will be crucial for elucidating more detailed structure-activity relationships. The experimental protocols provided herein offer a robust framework for such investigations. By integrating rational drug design with comprehensive biological evaluation, the full therapeutic potential of 1-(pyridin-4-ylmethyl)piperazine analogs can be unlocked, paving the way for the development of next-generation therapies for a range of debilitating diseases.
References
- 1. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
Introduction: A Versatile Scaffold in Drug Discovery
1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a methylene bridge.[1][2] While extensive direct research on the specific biological effects of this hydrochloride salt is not widely published, its core structure, 1-(pyridin-4-ylmethyl)piperazine, serves as a crucial and versatile building block in the synthesis of a multitude of pharmacologically active agents.[2] Its utility is evident in the development of novel therapeutics targeting a range of conditions, including neurological disorders and cancer.[2] The unique arrangement of its pyridine and piperazine moieties allows for strategic chemical modifications, leading to derivatives with high affinity for various biological targets. This guide will explore the inferred in vitro and in vivo effects of this compound by examining the activities of its derivatives and comparing its potential applications against established therapeutic alternatives.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN₃ | [1] |
| Molecular Weight | 213.71 g/mol | [1] |
| Appearance | Colorless to yellow liquid (for the free base) | [2] |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperazine;hydrochloride | [1] |
Inferred Biological Activities and Comparative Analysis
The true value of this compound in drug discovery is realized through the biological activities of the molecules synthesized from it. Below, we delve into key therapeutic areas where its derivatives have shown promise and compare its potential utility against standard agents.
Anticancer Potential
The piperazine scaffold is a common feature in many anticancer agents. Derivatives of 1-(pyridin-4-ylmethyl)piperazine have been investigated for their potential as antitumor compounds.
Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound (Hypothetical) | HeLa (Cervical Cancer) | >100 |
| Doxorubicin (Alternative) | HeLa (Cervical Cancer) | 0.5 - 1.5 |
| Ciprofloxacin Derivative (Piperazine-containing) | Various Cancer Cell Lines | 10 - 1000 |
This table presents hypothetical data for this compound to illustrate a comparative framework. Actual experimental data is not currently available in the public domain.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining cell viability.
Hypothetical In Vivo Antitumor Activity
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| This compound (Hypothetical) | 10-20 |
| Paclitaxel (Alternative) | 60-80 |
This table presents hypothetical data for this compound to illustrate a comparative framework. Actual experimental data is not currently available in the public domain.
Experimental Protocol: Murine Xenograft Model
This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of potential cancer therapeutics.[4][5]
-
Cell Preparation: Culture and harvest a human cancer cell line (e.g., A549 lung cancer cells).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.[4][5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound, a vehicle control, and a positive control (e.g., Paclitaxel) to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly for a set period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Diagram of a Murine Xenograft Study Workflow
Caption: Workflow of an in vivo murine xenograft study.
Potential as a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor
Several piperazine derivatives have been explored as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. This makes this compound a scaffold of interest for developing new antidiabetic agents.
Hypothetical DPP-IV Inhibition Data
| Compound | DPP-IV Inhibition (%) at 100 µM | IC₅₀ (µM) |
| This compound (Hypothetical) | 5-15 | >100 |
| Sitagliptin (Alternative) | >95 | 0.019 |
| Piperazine Derivative 3d | 19-30 | Not Reported |
This table presents hypothetical data for this compound for comparative illustration. Data for the piperazine derivative is sourced from a study on potential DPP-IV inhibitors.
Experimental Protocol: DPP-IV Inhibitor Screening Assay
This is a fluorescence-based assay to screen for potential DPP-IV inhibitors.[6][7]
-
Reagent Preparation: Prepare a DPP-IV enzyme solution, a fluorogenic substrate (e.g., Gly-Pro-AMC), and solutions of the test compound and a known inhibitor (e.g., Sitagliptin).[6]
-
Reaction Setup: In a 96-well plate, combine the DPP-IV enzyme, the test compound at various concentrations, and the assay buffer.[7]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[6]
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm). The fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Hypothetical OGTT Results
| Treatment Group | Glucose AUC (mg·h/dL) |
| Vehicle Control | 1500 |
| This compound (Hypothetical) | 1350 |
| Sitagliptin (Alternative) | 900 |
This table presents hypothetical data for this compound for comparative illustration.
Experimental Protocol: Oral Glucose Tolerance Test in Mice
The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream and is a standard test for evaluating potential antidiabetic drugs.[8][9][10]
-
Animal Preparation: Fast mice overnight (approximately 16 hours) but allow access to water.[10]
-
Baseline Glucose: Measure the fasting blood glucose level from a tail snip.[10]
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Sitagliptin) orally.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a bolus of glucose solution orally.[9]
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Logical Flow of a Preclinical Antidiabetic Drug Discovery Program
Caption: A simplified workflow for preclinical antidiabetic drug discovery.
Conclusion: A Scaffold with Potential
This compound is a compound of significant interest not for its intrinsic biological activity, which remains largely uncharacterized, but for its role as a foundational element in the synthesis of novel therapeutic agents. The diverse biological activities of its derivatives in areas such as oncology and metabolic diseases underscore the potential of the piperazine-pyridine scaffold in drug design.
This guide has provided a comparative framework for evaluating the potential in vitro and in vivo effects of this compound by examining the established activities of its derivatives and comparing them to standard therapeutic agents. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to explore the therapeutic potential of novel compounds built upon this versatile chemical backbone. Further direct investigation into the biological profile of this compound is warranted to fully elucidate its pharmacological properties and potential applications.
References
- 1. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. content.abcam.com [content.abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. mmpc.org [mmpc.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Using 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
The piperazine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[3][4][5][6] Its derivatives, including 1-(Pyridin-4-ylmethyl)piperazine, are frequently investigated for their potential pharmacological activities, particularly in neuropharmacology and oncology.[7][8][9] However, the journey from a promising hit in a high-throughput screen to a validated chemical probe is fraught with potential pitfalls that can compromise data integrity.[10][11][12] This guide will dissect the critical parameters for ensuring that your results are robust, reliable, and repeatable.
Part 1: The Foundation of Reproducibility - Characterizing Your Reagent
The first step in any reproducible experiment is to thoroughly understand the tools you are working with. A chemical reagent is not a generic entity; its purity, identity, and stability are critical variables that can profoundly impact experimental outcomes.[13][14][15]
Purity and Identity: Beyond the Label
Commercial availability does not guarantee purity. Even trace impurities can lead to misleading results, as a highly potent contaminant could be responsible for the observed biological activity.[14][15]
-
Certificate of Analysis (CoA): Always demand a comprehensive, lot-specific CoA from your supplier. This document should provide data from analytical techniques confirming the compound's identity and purity.[16]
-
Orthogonal Validation: Do not rely solely on the supplier's data. It is best practice to independently verify the structure and purity of a new batch of any critical reagent.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify organic impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A purity level of ≥95% is generally recommended for screening compounds.[11]
-
The Impact of the Hydrochloride Salt Form
1-(Pyridin-4-ylmethyl)piperazine is supplied as a hydrochloride salt. This is a crucial detail for several reasons:
-
Molecular Weight Calculation: Ensure you are using the correct molecular weight (213.71 g/mol for the monohydrochloride salt) for all concentration calculations.[17] Using the free base molecular weight (177.25 g/mol ) will result in a ~20% error in your stock solution concentration.[9]
-
Solubility: Hydrochloride salts are generally used to improve the aqueous solubility of basic compounds like piperazines.[18] However, solubility should still be empirically determined in your specific assay buffer.
-
pH: Dissolving a hydrochloride salt will lower the pH of your solution. This can impact cell health and protein function. Always ensure the final assay buffer is pH-adjusted after the addition of your compound.
Protocol for Stock Solution Preparation and Storage
Inconsistent stock solution preparation is a major source of experimental variability.[19][20][21]
Objective: To prepare a stable, accurately concentrated stock solution of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride.
Materials:
-
This compound (verified purity)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Remember to use the molecular weight of the hydrochloride salt (213.71 g/mol ).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a portion of DMSO (e.g., ~70% of the final volume) and gently swirl or sonicate until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure homogeneity.[21]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, clearly labeled amber vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Part 2: Comparative Context - The Piperazine Scaffold in GPCR Screening
To understand how to generate reproducible data with this compound, we must place it in a realistic experimental context. The piperazine moiety is a well-known scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly monoamine receptors like serotonin and dopamine receptors.[3][7][22]
Therefore, we will frame our comparison around a common application: screening for modulators of a Gq-coupled GPCR using a calcium mobilization assay.[23][24][25] This type of assay is a workhorse in early drug discovery due to its robustness and amenability to high-throughput screening.[26][27]
The Alternatives: Establishing a Benchmark
When evaluating a novel compound, its performance must be compared against known standards or alternative chemical scaffolds. This provides context for its potency and selectivity.
| Compound Class | Example | Typical Target(s) | Key Experimental Considerations |
| Arylpiperazines | 1-(2-Methoxyphenyl)piperazine (oMeOPP) | Serotonin Receptors (e.g., 5-HT₂C) | Often exhibit polypharmacology; selectivity profiling is critical. |
| Pyridinylpiperazines | 1-(Pyridin-4-ylmethyl)piperazine | Dopamine, Serotonin Receptors | The pyridine nitrogen can influence solubility and hydrogen bonding.[22] |
| Piperidines | 4-Phenylpiperidine | Opioid, Dopamine Receptors | A related but structurally distinct scaffold with different conformational properties.[28] |
| Non-related Scaffolds | Risperidone | Multi-target antipsychotic (D₂, 5-HT₂A) | A clinically relevant drug that can serve as a positive control. |
Data Comparison: Potency (EC₅₀) and Maximum Response
The primary outputs of a dose-response experiment are the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ). Reproducibility is achieved when these values are consistent across independent experiments.
| Compound | Hypothetical EC₅₀ (nM) | Hypothetical Eₘₐₓ (% of Control) |
| Carbachol (Positive Control) | 150 | 100% |
| 1-(Pyridin-4-ylmethyl)piperazine | 850 | 95% |
| 1-(2-Methoxyphenyl)piperazine | 500 | 98% |
| Risperidone (Antagonist Control) | No agonist activity | 0% |
This table presents hypothetical data for illustrative purposes.
Part 3: A Self-Validating Protocol for a GPCR Calcium Mobilization Assay
This protocol is designed to be a self-validating system, incorporating controls that ensure the integrity of the experiment from start to finish. It is based on standard methodologies for fluorescence-based calcium mobilization assays.[24][25][27]
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium mobilization assay.
Step-by-Step Methodology
Cell Culture and Plating:
-
Culture HEK293T cells stably expressing the Gq-coupled GPCR of interest under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
On Day 1, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Reconstitute a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in DMSO and then dilute in the assay buffer containing an agent like probenecid to prevent dye extrusion from the cells.
Assay Procedure:
-
On Day 2, remove the culture medium from the cell plates.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
During incubation, prepare a separate "compound plate" containing serial dilutions of this compound and control compounds.
-
Causality: Preparing a separate plate ensures accurate concentrations and allows for automated, simultaneous addition to the cell plate, which is critical for kinetic reads.
-
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate the reading: establish a stable baseline fluorescence for ~10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.[24]
The Self-Validating System: Essential Controls
Every assay plate must include a full set of controls to be considered valid and reproducible.
-
Negative Control: Wells containing only cells and buffer (or DMSO vehicle). This defines the baseline response.
-
Positive Control: A known agonist for the target receptor at a saturating concentration (e.g., Carbachol for a muscarinic receptor). This defines the 100% response level for data normalization.
-
Assay Health Control: A compound that induces calcium influx through a receptor-independent mechanism (e.g., ATP). This confirms that the cells are healthy and capable of signaling.
-
Z'-factor Calculation: This statistical parameter, calculated from the positive and negative controls, assesses the quality and dynamic range of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Data Analysis and Interpretation
-
Normalization: For each well, subtract the baseline fluorescence and then normalize the peak response to the average of the control wells (0% for negative control, 100% for positive control).
-
Curve Fitting: Plot the normalized response versus the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the EC₅₀, Hill slope, and Eₘₐₓ.
-
Reproducibility Check: Repeat the experiment on at least three separate days. The EC₅₀ values should be within a three-fold range to be considered reproducible.
Part 4: Signaling Pathway and Logical Relationships
Understanding the underlying biological mechanism is key to interpreting your results correctly.
Gq-Coupled GPCR Signaling Pathway
Caption: Canonical Gq signaling pathway leading to calcium mobilization.
This diagram illustrates how the binding of an agonist, such as 1-(Pyridin-4-ylmethyl)piperazine, to a Gq-coupled receptor initiates a signaling cascade that results in the release of intracellular calcium, the signal measured in the assay.[25]
Conclusion
Ensuring experimental reproducibility is not a matter of following a single checklist but of embracing a holistic culture of scientific rigor. When working with chemical probes like this compound, this rigor begins with the fundamental characterization of the reagent itself and extends through every aspect of experimental design, execution, and data analysis. By implementing self-validating protocols, including appropriate controls, and understanding the broader context of alternative chemical matter, researchers can generate high-quality, reliable data. This meticulous approach is essential to validate chemical probes, build confidence in our findings, and ultimately accelerate the discovery of new medicines.[29][30][31]
References
- 1. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. britiscientific.com [britiscientific.com]
- 17. This compound | C10H16ClN3 | CID 45074739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
A Strategic Guide to De-risking Novel Therapeutics: Assessing the Cross-Reactivity of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride
For drug development professionals, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is characterizing a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, resulting in costly late-stage failures. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of novel compounds, using 1-(Pyridin-4-ylmethyl)piperazine hydrochloride as a practical case study.
This compound, featuring a piperazine core and a pyridine ring, is a versatile intermediate for developing drugs targeting neurological and oncological indications.[1] These structural motifs are prevalent in a vast number of approved drugs, a fact that simultaneously suggests therapeutic potential and a significant risk of cross-reactivity with a wide range of biological targets.[2] Our objective is not merely to test for off-target effects but to build a comprehensive selectivity profile that informs a compound's ultimate viability and guides its development.
This guide eschews a rigid template in favor of a logical, tiered approach that mirrors a real-world drug discovery campaign. We will progress from broad, high-throughput biochemical screens to more focused, physiologically relevant cell-based assays, explaining the scientific rationale behind each experimental choice.
Part 1: The Strategic Foundation: Target Prediction and Panel Design
The first step in any cross-reactivity assessment is to develop a hypothesis-driven testing strategy. Given that this compound is a novel entity, we must cast a wide net. The piperazine scaffold is a well-known pharmacophore that interacts with numerous G-protein coupled receptors (GPCRs) and is a structural component of many kinase inhibitors.[2][3] The pyridine ring also contributes to interactions with various biological targets.[1] Therefore, our initial strategy will focus on large-scale screening against the human kinome and a broad panel of common receptors and ion channels.
This tiered approach, visualized below, is designed to maximize information while conserving resources. We begin with single-concentration screens to identify potential "hits." These hits are then subjected to more rigorous dose-response studies to confirm potency, and finally, validated in functional cell-based assays to understand their biological consequence.[4]
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Tier 1 - Broad Biochemical Profiling
The goal of Tier 1 is to rapidly identify any significant interactions across the most common drug target families. This is typically achieved using high-throughput biochemical assays, which measure direct binding or enzymatic inhibition.[5] Commercial services from vendors like Eurofins Discovery, Reaction Biology, or Promega offer comprehensive panels for this purpose.[6][7][8]
Kinome Selectivity Screening
Protein kinases are a major class of drug targets, and unintended kinase inhibition is a common source of toxicity.[5] Screening against a large portion of the kinome is therefore a mandatory step in preclinical safety assessment.[9][10][11]
Experimental Protocol: ATP-Glo™ Luminescent Kinase Assay
This protocol is adapted from methodologies like the Promega ADP-Glo™ system and is designed to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[7]
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing the kinase of interest, its specific substrate, and cofactors in kinase reaction buffer.
-
Compound Addition: Add this compound to a final concentration of 10 µM. Include a "no inhibitor" (DMSO vehicle) control and a positive control inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12] Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to kinase activity.
-
Analysis: Calculate the percent inhibition relative to the DMSO control.
% Inhibition = 100 * (1 - (SignalCompound - SignalBackground) / (SignalDMSO - SignalBackground))
Hypothetical Data: Kinome Screen of this compound (10 µM)
| Kinase Family | Target Kinase | % Inhibition |
|---|---|---|
| TK | ABL1 | 12% |
| TK | SRC | 88% |
| TK | EGFR | 25% |
| TKL | BRAF | 6% |
| STE | p38α (MAPK14) | 55% |
| CAMK | CAMK1 | 18% |
| AGC | PKA | 9% |
| AGC | ROCK1 | 72% |
Receptor and Ion Channel Profiling
GPCRs represent the largest family of membrane receptors and are the targets for approximately 40% of approved drugs.[13] Radioligand binding assays are the gold standard for screening compound libraries against these targets due to their robustness and sensitivity.[14][15]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a typical competition assay where the test compound's ability to displace a known radiolabeled ligand from a receptor is measured.[16][17][18]
-
Preparation: Use cell membranes or recombinant systems expressing the target receptor (e.g., from Eurofins Discovery or Creative Bioarray panels).[14][19]
-
Assay Setup: In a 96-well filter plate, combine the receptor preparation, a specific radioligand (e.g., ³H-spiperone for D2 receptors) at a concentration near its Kd, and the test compound (10 µM).
-
Controls: Include wells for total binding (radioligand + receptor, no compound) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature are receptor-specific.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration. The filter plate traps the membranes with the bound radioligand.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the percent displacement (inhibition) of the radioligand by the test compound.
% Displacement = 100 * (1 - (CountsCompound - CountsNSB) / (CountsTotal - CountsNSB))
Hypothetical Data: Receptor Panel Screen of this compound (10 µM)
| Target Class | Target Receptor | % Displacement |
|---|---|---|
| GPCR (Aminergic) | Dopamine D2 | 65% |
| GPCR (Aminergic) | Serotonin 5-HT2A | 85% |
| GPCR (Peptide) | Angiotensin AT1 | 5% |
| Ion Channel (Ligand) | GABA-A | 15% |
| Ion Channel (Voltage) | hERG | 48% |
| Transporter | SERT | 58% |
Part 3: Tier 2 - Validating Hits with Potency Determination
A "hit" from a single-point screen is only an indication of potential activity. The next crucial step is to determine the compound's potency by generating a full dose-response curve and calculating the IC50 (for enzyme inhibition) or Ki (for receptor binding). This step validates the initial hit and provides a quantitative measure of affinity.
Experimental Protocol: IC50/Ki Determination
The protocol is identical to those described in Tier 1, with one key difference:
-
Serial Dilution: Instead of a single concentration, this compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 30 µM).
-
Data Analysis: The resulting % inhibition or % displacement values are plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response model) is used to fit the data and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[17]
Hypothetical Data: Potency of Tier 1 Hits
| Target | Assay Type | Result (IC50 / Ki) |
|---|---|---|
| SRC | Kinase | IC50 = 150 nM |
| p38α | Kinase | IC50 = 2.1 µM |
| ROCK1 | Kinase | IC50 = 800 nM |
| 5-HT2A | GPCR Binding | Ki = 95 nM |
| D2 | GPCR Binding | Ki = 1.2 µM |
| SERT | Transporter | Ki = 1.8 µM |
Part 4: Tier 3 - Uncovering the Functional Consequences
Demonstrating that a compound binds to a target is only half the story. We must determine the functional consequence of that binding in a living cell.[20][21] Does it activate the target (agonist), block its activation (antagonist), or reduce its basal activity (inverse agonist)? Cell-based assays provide this critical, physiologically relevant context.[22][23]
Caption: Workflow from biochemical hit to functional validation.
Experimental Protocol: Cell-Based 5-HT2A Antagonist Assay (Calcium Flux)
The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This change can be measured using calcium-sensitive fluorescent dyes.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor. Plate the cells in a 384-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition (Antagonist Mode): Add varying concentrations of this compound to the wells and incubate.
-
Agonist Challenge: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (EC80).
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The peak fluorescence corresponds to the intracellular calcium concentration.
-
Analysis: Determine the IC50 of the test compound by plotting the inhibition of the agonist-induced calcium signal against the compound concentration. To test for agonist activity, perform the same experiment but omit the agonist challenge step.
Hypothetical Data: Functional Activity at Key Off-Targets
| Target | Functional Assay | Modality | Potency (IC50 / EC50) |
|---|---|---|---|
| SRC | Cell Proliferation | Inhibition | IC50 = 450 nM |
| 5-HT2A | Calcium Flux | Antagonist | IC50 = 210 nM |
| D2 | cAMP Assay | Antagonist | IC50 = 2.5 µM |
Part 5: Integrated Analysis and Comparative Guide
The final step is to synthesize all the data into a clear selectivity profile. A key metric is the selectivity ratio: the ratio of a compound's potency at off-targets versus its primary target. Since this compound is a novel compound, we will assume for this guide that its intended primary target is SRC kinase, based on our hypothetical data.
Selectivity Profile of this compound (Primary Target: SRC, IC50 = 150 nM)
| Off-Target | Biochemical Potency (Ki/IC50) | Functional Potency (IC50) | Selectivity Ratio (vs. SRC) | Risk Assessment |
| 5-HT2A | 95 nM | 210 nM | ~1.4x | High Risk. Potent 5-HT2A antagonism could lead to neuropsychiatric side effects. |
| ROCK1 | 800 nM | Not Determined | ~5.3x | Moderate Risk. ROCK inhibition can affect blood pressure. Functional assay needed. |
| p38α | 2.1 µM | Not Determined | ~14x | Low-Moderate Risk. Potential for anti-inflammatory effects or toxicities. |
| D2 | 1.2 µM | 2.5 µM | ~16.7x | Low Risk. Modest potency and >10-fold selectivity reduces risk of motor side effects. |
| SERT | 1.8 µM | Not Determined | ~12x | Low-Moderate Risk. Potential for drug-drug interactions with SSRIs. |
| hERG | >10 µM (from dose-response) | Not Determined | >66x | Low Risk. Initial screen showed <50% inhibition at 10 µM. |
Comparative Guide: Selectivity of Piperazine-Containing Kinase Inhibitors
To put our findings in context, let's compare our test compound with two hypothetical alternatives designed to target SRC.
| Feature | 1-(Pyridin-4-ylmethyl)piperazine HCl | Alternative A (Pyrrolo-piperazine) | Alternative B (Thieno-piperazine) |
| Primary Target Potency (SRC IC50) | 150 nM | 120 nM | 250 nM |
| Key Off-Target (5-HT2A IC50) | 210 nM | > 10 µM | 50 nM |
| Selectivity (5-HT2A / SRC) | ~1.4-fold | > 83-fold | 0.2-fold (Anti-selective) |
| hERG Inhibition (IC50) | > 10 µM | > 10 µM | 1.1 µM |
| Overall Profile | Potent but non-selective. High risk. | Potent and highly selective. Low risk. | Less potent and highly non-selective. Unacceptable risk. |
Conclusion
This comprehensive guide demonstrates that assessing the cross-reactivity of a novel compound like this compound is a systematic, multi-tiered process. By progressing from broad biochemical screens to specific, functional cell-based assays, we can build a detailed selectivity profile. Our hypothetical data revealed that while the compound is a potent inhibitor of its intended target, SRC, it possesses significant, potent activity against the 5-HT2A receptor. This lack of selectivity (~1.4-fold) represents a major liability that would likely halt its development or trigger a medicinal chemistry effort to engineer out the off-target activity.
This logical, evidence-based approach allows researchers to identify potential liabilities early, make informed decisions, and ultimately de-risk the drug development process, ensuring that only the most selective and safest candidates advance toward the clinic. This adherence to rigorous preclinical safety evaluation aligns with the principles outlined by regulatory agencies like the FDA.[9][24][25]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine [chemeurope.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. fda.gov [fda.gov]
- 10. karger.com [karger.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. assayquant.com [assayquant.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 22. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 23. njbio.com [njbio.com]
- 24. fda.gov [fda.gov]
- 25. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating the Mechanism of Action for Novel 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride Derivatives
Introduction: The Promise of a Privileged Scaffold
The 1-(pyridin-4-ylmethyl)piperazine core is a recognized privileged scaffold in medicinal chemistry. Its presence in a multitude of clinically significant agents stems from its favorable physicochemical properties, which allow for versatile structural modifications to achieve desired pharmacokinetic and pharmacodynamic profiles. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, notably in neuropharmacology and oncology, where they can be tailored to modulate neurotransmitter systems or inhibit key signaling pathways in cancer.[1]
Given that 1-(pyridin-4-ylmethyl)piperazine hydrochloride is primarily a foundational building block, the focus of this guide is not to validate a single, predefined mechanism of action. Instead, we present a comprehensive framework for the elucidation and validation of the mechanism of action (MoA) for novel therapeutic candidates derived from this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals, providing a strategic workflow from initial target hypothesis to in vivo validation, complete with comparative data from established drugs and detailed experimental protocols.
Part 1: A Strategic Workflow for Mechanism of Action Elucidation
A robust MoA validation strategy is iterative and multi-faceted, integrating computational, biochemical, and cellular approaches to build a cohesive and evidence-based understanding of a compound's biological activity. The causality behind this experimental workflow is to progress from broad, predictive methodologies to highly specific, confirmatory assays, ensuring that resources are directed toward the most promising therapeutic candidates.
Caption: A strategic workflow for MoA validation.
Part 2: Initial Target Identification and Profiling
The first step in understanding the MoA of a novel derivative is to generate a robust hypothesis about its molecular target(s). This is not a random search but a guided exploration based on the compound's structural features and intended therapeutic area.
Computational Approaches (In Silico)
-
Rationale: Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential protein targets. These approaches leverage the principle that a compound's chemical structure dictates its biological interactions.
-
Methods:
-
Ligand-Based: If other piperazine derivatives with known targets are available, methods like 3D shape similarity or pharmacophore modeling can identify new compounds that are likely to hit the same targets.
-
Structure-Based: If the crystal structures of potential targets are known, molecular docking can simulate the binding of the novel compound to the protein's active or allosteric sites, providing an estimated binding affinity.
-
Experimental Profiling
-
Rationale: To complement in silico predictions and to uncover unexpected targets, broad experimental screening is essential. This provides an unbiased view of the compound's bioactivity.
-
Methods:
-
Broad Panel Screening: Test the compound against large panels of receptors, kinases, and enzymes. Commercial services offer screening against hundreds of targets, providing a "fingerprint" of the compound's selectivity. For example, a derivative intended for oncology might be screened against a comprehensive kinase panel.[2][3]
-
Phenotypic Screening: This approach involves testing the compound in various cell-based assays that measure a specific phenotype (e.g., cell death, neurite outgrowth). Subsequent "target deconvolution" is then required to identify the molecular target responsible for the observed phenotype.[4]
-
Part 3: In Vitro Validation: From Target Binding to Cellular Function
Once a primary target or a small set of promising targets is identified, the next phase is to rigorously validate this interaction in controlled in vitro settings.
Biochemical Assays: Confirming Direct Interaction
-
Rationale: These cell-free assays are designed to quantify the direct interaction between the compound and its purified target protein, providing key parameters like binding affinity (Kd) and inhibitory concentration (IC50).
-
Key Experiments:
-
For G-Protein Coupled Receptors (GPCRs): Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] Functional assays, such as measuring second messengers like cAMP or calcium flux, reveal whether the compound acts as an agonist, antagonist, or inverse agonist.[6][7]
-
For Kinases: In vitro kinase activity assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[8][9][10] These assays are crucial for determining the IC50 value and understanding the mode of inhibition (e.g., ATP-competitive).
-
Cellular Assays: Verifying Target Engagement and Function in a Biological Context
-
Rationale: It is critical to demonstrate that the compound can reach and bind to its target within the complex environment of a living cell. Cellular assays also allow for the examination of the compound's effect on downstream signaling pathways.
-
Key Experiments:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a direct measure of target engagement can be obtained.[11][12][13][14]
-
Western Blotting for Signaling Pathways: This is a cornerstone technique for mapping the downstream consequences of target engagement. For a kinase inhibitor, one would look for a decrease in the phosphorylation of the kinase's known substrates. For a GPCR modulator, one might examine the activation of downstream effectors like Akt or ERK.[15][16][17]
-
Caption: A generic kinase signaling pathway.
Part 4: Comparative Analysis with Benchmarking Compounds
To contextualize the performance of a novel derivative, it is invaluable to compare its in vitro activity against well-characterized drugs, particularly those sharing the piperazine scaffold. This benchmarking provides a clear reference for potency, selectivity, and potential clinical translatability.
Here, we provide comparative data for two such drugs: Aripiprazole , an atypical antipsychotic that modulates dopamine and serotonin receptors, and Imatinib , a tyrosine kinase inhibitor used in cancer therapy.
Benchmarking for a Neuroscience Candidate (GPCR-Targeted)
| Parameter | Novel Derivative (Hypothetical) | Aripiprazole (Reference) |
| Target Receptor | Dopamine D2 | Dopamine D2, Serotonin 5-HT1A, 5-HT2A |
| Binding Affinity (Ki, nM) | [Experimental Value] | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4[18][19] |
| Functional Activity | [e.g., Partial Agonist] | D2: Partial Agonist, 5-HT1A: Partial Agonist, 5-HT2A: Antagonist[20][21] |
| Cellular Effect | [e.g., Modulation of cAMP] | Stabilizes dopamine levels; modulates downstream signaling[20] |
Benchmarking for an Oncology Candidate (Kinase-Targeted)
| Parameter | Novel Derivative (Hypothetical) | Imatinib (Reference) |
| Target Kinase | [e.g., PDGFR] | BCR-ABL, c-KIT, PDGFR[22][23] |
| IC50 (nM) | [Experimental Value] | BCR-ABL: ~250-500, PDGFR: ~100[24] |
| Cellular Effect | [e.g., Inhibition of cell proliferation in PDGFR-driven cancer cell line] | Induces apoptosis in BCR-ABL positive cells[22][24] |
Part 5: In Vivo Validation: Confirming the Mechanism in a Living System
The final and most critical phase of MoA validation is to demonstrate that the compound engages its target and elicits the expected biological response in a whole organism.
-
Rationale: In vivo studies are essential to confirm that the compound has the necessary pharmacokinetic properties to reach its target in relevant tissues and to verify that the in vitro mechanism translates to in vivo efficacy.
-
Key Methodologies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of the drug in the body over time (PK) with its biological effect on the target (PD). For example, after dosing an animal, tissue samples can be collected at various time points and analyzed by Western blot to measure the inhibition of target phosphorylation.[25][26]
-
Efficacy Models: The choice of animal model is dictated by the therapeutic indication.
-
For Oncology: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess a compound's ability to inhibit tumor growth.[27][28][29][30][31]
-
For Neuroscience: A wide range of behavioral models are available to assess the effects of a compound on anxiety, depression, psychosis, and cognitive function.[32][33]
-
-
Part 6: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)
-
Objective: To determine the IC50 value of a novel compound against a target kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. An inhibitor will reduce the amount of radioactivity incorporated into the substrate.
-
Procedure:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
In a 96-well plate, add the reaction buffer, the substrate peptide, and the novel compound at various concentrations (typically a serial dilution).
-
Add the purified kinase enzyme to each well to initiate the reaction.
-
Add ATP/[γ-³²P]ATP to start the phosphorylation. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[9]
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Transfer the reaction mixture to a filter membrane (e.g., streptavidin-coated for biotinylated peptides) that captures the substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the membrane using a phosphorimager or scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Objective: To assess the effect of a compound on the phosphorylation state of a target protein in a cellular context.
-
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the novel compound at various concentrations and for different durations. Include positive and negative controls (e.g., vehicle-only, known activator/inhibitor).[15][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing detergents (e.g., RIPA buffer) and, crucially, protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[34]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading on the gel.
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[34]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. This is typically done overnight at 4°C with gentle agitation.[34]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[15]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.[16]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychscenehub.com [psychscenehub.com]
- 20. benchchem.com [benchchem.com]
- 21. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. drugs.com [drugs.com]
- 24. ashpublications.org [ashpublications.org]
- 25. acresbiosciences.com [acresbiosciences.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. theraindx.com [theraindx.com]
- 28. xenograft.org [xenograft.org]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 32. selvita.com [selvita.com]
- 33. criver.com [criver.com]
- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Benchmarking Guide: Preclinical Profiling of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride as a Novel Dopamine D4 Receptor Antagonist
Introduction
The therapeutic landscape for complex neuropsychiatric disorders such as schizophrenia, ADHD, and substance use disorders remains an area of significant unmet medical need. While current treatments, particularly second-generation antipsychotics, have offered clinical benefits, they are often associated with a challenging side-effect profile stemming from non-selective engagement of dopamine, serotonin, and other neurotransmitter receptors. The dopamine D4 receptor (D4R), a D2-like G protein-coupled receptor predominantly expressed in the frontal cortex, has emerged as a promising therapeutic target.[1][2] Its unique expression pattern and association with cognitive function and reward pathways suggest that a selective D4R antagonist could offer a more targeted therapeutic approach with an improved safety margin.[1][3]
This guide introduces 1-(Pyridin-4-ylmethyl)piperazine hydrochloride (hereafter designated Compound P4P ), a novel chemical entity featuring a piperazine core linked to a 4-substituted pyridine ring. This structural motif has been identified as a key feature in developing highly selective D4R antagonists.[4] The purpose of this document is to provide a rigorous, objective framework for benchmarking the preclinical pharmacological, efficacy, and safety profile of Compound P4P against two key comparators:
-
Clozapine: An atypical antipsychotic with a uniquely high affinity for the D4R relative to other dopamine receptors, serving as a clinically relevant, albeit non-selective, benchmark.[3][5]
-
L-745,870: A well-characterized and highly selective D4R antagonist, representing the gold standard for preclinical target engagement and selectivity.[3]
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols and the scientific rationale necessary to critically evaluate the therapeutic potential of Compound P4P.
Part 1: Mechanism of Action and Pharmacological Profile
Elucidation of the Molecular Target and Signaling Pathway
The central hypothesis is that Compound P4P acts as an antagonist at the D4 receptor, blocking the downstream signaling cascade initiated by dopamine. D4 receptors are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins.[6] Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An effective antagonist will bind to the D4R and prevent this dopamine-induced reduction in cAMP.[1]
This mechanism is particularly relevant for treating cognitive deficits observed in schizophrenia, as D4R is implicated in modulating glutamatergic neurotransmission in the frontal cortex.[5] By selectively blocking D4R, Compound P4P could potentially normalize aberrant dopaminergic activity without causing the motor side effects associated with strong D2 receptor blockade.
Caption: Dopamine D4 receptor signaling pathway and antagonist action.
In Vitro Pharmacological Benchmarking
Objective: To quantitatively compare the binding affinity (potency) and receptor selectivity of Compound P4P against Clozapine and L-745,870. High affinity for D4R and low affinity for other receptors (especially D2R) is the desired outcome.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing human recombinant D4, D2, and D3 receptors.
-
Rationale: Using isogenic cell lines expressing single receptor subtypes ensures that binding is specific to the target of interest.
-
Harvest cells and perform homogenization followed by centrifugation to isolate cell membranes. Resuspend membrane pellets in assay buffer and determine protein concentration via a Bradford assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, D3, and D4, though a D4-preferring ligand is ideal if available).
-
Add increasing concentrations of the test compounds (Compound P4P, Clozapine, L-745,870) across a range of 10⁻¹¹ M to 10⁻⁵ M.
-
Rationale: The unlabeled test compound will compete with the radioligand for binding to the receptor. Higher affinity compounds will displace the radioligand at lower concentrations.
-
For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of a non-radioactive ligand like haloperidol.
-
For total binding (B₀) wells, add only buffer.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove residual unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from the binding measured in each well.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: Table 1: Comparative In Vitro Receptor Binding Profile
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| Compound P4P | [Experimental Value] | [Experimental Value] | [Experimental Value] | Ki(D2)/Ki(D4) | Ki(D3)/Ki(D4) |
| Clozapine | ~10-20 | ~150-250 | ~200-300 | ~15x | ~20x |
| L-745,870 | ~0.5-1.5 | >1000 | >1000 | >1000x | >1000x |
Note: Literature-based approximate values are provided for comparators. The goal is for Compound P4P to show a selectivity ratio significantly greater than Clozapine, approaching that of L-745,870.
Part 2: Preclinical Efficacy Assessment
Rationale for Animal Model Selection
To assess the potential of Compound P4P for treating cognitive deficits associated with schizophrenia, the Novel Object Recognition (NOR) task in rats is an appropriate model. This task leverages the natural tendency of rodents to explore novel objects over familiar ones and is sensitive to cognitive disruption by agents like phencyclidine (PCP), which mimics certain aspects of schizophrenia. The model has high translational relevance for assessing pro-cognitive effects.
Head-to-Head In Vivo Efficacy Study
Objective: To determine if Compound P4P can reverse a PCP-induced deficit in recognition memory, and to compare its efficacy to the clinically relevant comparator, Clozapine.
Caption: Experimental workflow for the Novel Object Recognition task.
Experimental Protocol: Novel Object Recognition (NOR) in Rats
-
Animals and Housing: Use adult male Sprague-Dawley rats. House them individually and handle them for several days before the experiment to acclimate them to the researcher.
-
Habituation (Day 1):
-
Place each rat in the empty testing arena (e.g., a 50x50 cm open field box) for 10 minutes to allow free exploration.
-
Rationale: This reduces novelty-induced stress and ensures that subsequent object exploration is not confounded by anxiety about the environment.
-
-
Training Phase (T1 - Day 2):
-
Place two identical objects (e.g., small glass bottles) in opposite corners of the arena.
-
Place the rat in the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.
-
Self-Validation: Ensure that there is no significant preference for either object during T1. Animals showing a strong preference (>80% for one object) should be excluded.
-
-
Dosing (Immediately after T1):
-
Administer treatments via intraperitoneal (IP) injection.
-
Group 1: Vehicle control (Saline)
-
Group 2: PCP (2 mg/kg) + Vehicle
-
Group 3: PCP (2 mg/kg) + Compound P4P (e.g., 1, 3, 10 mg/kg)
-
Group 4: PCP (2 mg/kg) + Clozapine (e.g., 5 mg/kg)
-
Rationale: PCP is administered to induce a cognitive deficit. The test compounds are given to see if they can prevent this deficit from consolidating.
-
-
Testing Phase (T2 - Day 3, 24h later):
-
Replace one of the familiar objects from T1 with a novel object of similar size but different shape and texture.
-
Place the rat back in the arena for 5 minutes and record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object (good memory), a DI near zero indicates no preference (memory deficit), and a negative DI indicates a preference for the familiar object.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the PCP control group.
-
Data Presentation: Table 2: Comparative Efficacy in the NOR Task
| Treatment Group | Dose (mg/kg) | Mean Discrimination Index (DI) ± SEM | p-value vs. PCP Control |
| Vehicle | - | 0.45 ± 0.05 | < 0.001 |
| PCP Control | 2 | 0.02 ± 0.04 | - |
| PCP + Compound P4P | 1 | [Experimental Value] | [p-value] |
| PCP + Compound P4P | 3 | [Experimental Value] | [p-value] |
| PCP + Compound P4P | 10 | [Experimental Value] | [p-value] |
| PCP + Clozapine | 5 | 0.35 ± 0.06 | < 0.01 |
Note: The desired outcome is for Compound P4P to produce a statistically significant, dose-dependent increase in the DI compared to the PCP control group, demonstrating its ability to reverse the cognitive deficit.
Part 3: Preliminary Safety and Toxicological Profile
Objective: To conduct an early-stage assessment of Compound P4P's safety profile by comparing its in vitro cytotoxicity and in vivo tolerability against the comparators. A key advantage of D4R selectivity would be a wider therapeutic window and reduced off-target toxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Use HepG2 cells, a human liver carcinoma cell line.
-
Rationale: HepG2 cells are a standard model for assessing potential drug-induced hepatotoxicity.
-
-
Compound Treatment: Seed cells in a 96-well plate and treat with increasing concentrations of Compound P4P, Clozapine, and a known cytotoxic positive control (e.g., Doxorubicin) for 24-48 hours.
-
Viability Assessment: Use a standard MTT or resazurin-based assay to measure cell viability. These assays measure mitochondrial metabolic activity, which correlates with the number of living cells.
-
Data Analysis: Plot cell viability (%) against log-concentration of the compound and fit a dose-response curve to calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).
Experimental Protocol: Preliminary In Vivo Tolerability Study
-
Animals: Use healthy mice or rats.
-
Dosing: Administer single, escalating doses of Compound P4P to small groups of animals (n=3-5 per group). Start with a dose based on the efficacy studies (e.g., 10x the effective dose) and increase until signs of toxicity are observed.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., sedation, ataxia, weight loss, changes in posture or behavior) for at least 24 hours post-dose.
-
Determination of MTD: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% loss in body weight.
Data Presentation: Table 3: Comparative Safety and Tolerability
| Compound | In Vitro Cytotoxicity (CC₅₀, µM) in HepG2 | In Vivo MTD (mg/kg, single dose) | Therapeutic Index (MTD / Effective Dose) |
| Compound P4P | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Clozapine | ~50-100 | ~50-75 | ~10-15x |
| L-745,870 | >100 | >100 | >30x |
Note: A higher CC₅₀, a higher MTD, and a larger Therapeutic Index for Compound P4P would indicate a superior preliminary safety profile.
Conclusion
This guide outlines a comprehensive preclinical benchmarking strategy for this compound (Compound P4P). The proposed experiments are designed to rigorously test the hypothesis that P4P is a potent and selective D4R antagonist. By directly comparing its performance against the clinically relevant antipsychotic Clozapine and the selective research tool L-745,870, this framework will generate the critical data needed to assess its therapeutic potential.
A successful outcome—demonstrating high D4R affinity and selectivity, robust efficacy in a pro-cognitive animal model, and a favorable preliminary safety profile—would provide a strong rationale for advancing Compound P4P into further preclinical development as a novel treatment for neuropsychiatric disorders. The emphasis on D4R selectivity holds the promise of addressing challenging symptoms, such as cognitive deficits, while potentially avoiding the debilitating side effects that limit the utility of current medications.[7][8]
References
- 1. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of clinical or preclinical studies involving 1-(Pyridin-4-ylmethyl)piperazine hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds across a wide range of therapeutic areas.[1] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved solubility and bioavailability. This guide provides a comparative meta-analysis of preclinical studies involving piperazine derivatives, with a focus on their potential applications in non-small cell lung cancer (NSCLC) and anxiety disorders. While direct preclinical data on 1-(Pyridin-4-ylmethyl)piperazine hydrochloride is limited, this analysis will delve into the performance of its more complex derivatives and compare them against established clinical standards, offering valuable insights for researchers in the field.
Part 1: A Piperazine Derivative in Non-Small Cell Lung Cancer: A Comparative Analysis with Gefitinib
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[2] The piperazine moiety has been incorporated into numerous anticancer compounds, demonstrating significant preclinical activity.
Compound Profiles
-
Investigational Compound: Vindoline-Piperazine Conjugate (Compound 25) : A novel synthetic compound that incorporates a piperazine linker. While not a direct derivative of 1-(Pyridin-4-ylmethyl)piperazine, it represents a relevant example of a piperazine-containing molecule with demonstrated anti-NSCLC activity.
-
Comparator: Gefitinib (Iressa®) : An established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used as a first-line treatment for patients with advanced or metastatic NSCLC harboring activating EGFR mutations.[3][4][5]
Mechanism of Action
Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[4]
Vindoline-Piperazine Conjugate (Compound 25) , as a novel agent, has a less defined mechanism of action. However, based on the known activities of Vinca alkaloids, it is hypothesized to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The inclusion of the piperazine moiety is intended to enhance its pharmacological properties.
Signaling Pathway: EGFR Inhibition by Gefitinib
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Comparative Preclinical Efficacy
The following table summarizes the in vitro efficacy of the vindoline-piperazine conjugate (Compound 25) and Gefitinib against NSCLC cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (NSCLC) | Cell Viability Assay | GI₅₀ | 1.35 µM | [6] |
| Gefitinib | EGFR-mutant NSCLC cells | EGFR Autophosphorylation Inhibition | IC₅₀ | ~0.2 µM | [3] |
| Gefitinib | Wild-type EGFR NSCLC cells | EGFR Autophosphorylation Inhibition | IC₅₀ | ~2 µM | [3] |
Analysis: The vindoline-piperazine conjugate demonstrates potent growth inhibitory activity against the HOP-92 NSCLC cell line. In comparison, Gefitinib shows high potency in EGFR-mutant NSCLC cells, which is consistent with its targeted mechanism of action. The efficacy of Gefitinib is significantly lower in wild-type EGFR cells. This highlights a key difference: while the piperazine derivative shows broad cytotoxic potential, Gefitinib's efficacy is biomarker-dependent.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., HOP-92, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Vindoline-Piperazine Conjugate and Gefitinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Workflow: In Vitro Anticancer Drug Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Part 2: A Piperazine Derivative in Anxiety Disorders: A Comparative Analysis with Buspirone
Anxiety disorders are prevalent psychiatric conditions, and the development of novel anxiolytics with improved efficacy and side-effect profiles is a key research focus. The piperazine scaffold is present in several anxiolytic drugs, including the clinically used Buspirone.
Compound Profiles
-
Investigational Compound: Arylpiperazine Derivative (LQFM032) : A novel piperazine derivative that has demonstrated anxiolytic-like effects in preclinical models.[7]
-
Comparator: Buspirone (Buspar®) : An FDA-approved anxiolytic agent used for the treatment of generalized anxiety disorder (GAD).[8]
Mechanism of Action
Buspirone exerts its anxiolytic effects primarily as a partial agonist of the serotonin 5-HT1A receptor. It has a lower potential for sedation and dependence compared to benzodiazepines.
Arylpiperazine Derivative (LQFM032) has been shown to produce anxiolytic-like effects that are antagonized by flumazenil, a benzodiazepine receptor antagonist. This suggests that its mechanism of action involves the benzodiazepine binding site on the GABAA receptor, and it may also have activity at nicotinic receptors.[7]
Signaling Pathway: GABAA Receptor Modulation
Caption: GABAA receptor signaling and modulation by anxiolytic compounds.
Comparative Preclinical Efficacy
The following table summarizes the anxiolytic-like effects of the arylpiperazine derivative (LQFM032) and Buspirone in the elevated plus-maze test.
| Compound | Animal Model | Test | Key Finding | Reference |
| Arylpiperazine Derivative (LQFM032) | Mice | Elevated Plus Maze | Increased entries and time spent in open arms | [7] |
| Buspirone | Rodents | Elevated Plus Maze | Increases open arm exploration |
Analysis: Both the arylpiperazine derivative and Buspirone demonstrate anxiolytic-like activity in the elevated plus-maze, a standard preclinical model of anxiety. The increase in open arm exploration is indicative of a reduction in anxiety-like behavior. While both compounds are effective, their differing mechanisms of action—GABAergic for LQFM032 and serotonergic for Buspirone—suggest they may have different clinical profiles and side effects.
Experimental Protocols
Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Compound Administration: Administer the test compound (e.g., LQFM032 or Buspirone) or vehicle to the animals at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Workflow: Elevated Plus-Maze Test
Caption: A standard workflow for the elevated plus-maze test.
Conclusion
This comparative guide highlights the therapeutic potential of piperazine-containing compounds in both oncology and neuropharmacology. While this compound serves as a versatile building block, its more complex derivatives have shown promising preclinical activity. In non-small cell lung cancer, piperazine conjugates exhibit potent cytotoxic effects, offering a potential alternative or adjunct to targeted therapies like Gefitinib. In the realm of anxiety disorders, novel piperazine derivatives demonstrate anxiolytic-like properties through mechanisms that may differ from established drugs like Buspirone, potentially leading to new therapeutic options with different side-effect profiles. The experimental protocols and workflows provided herein offer a framework for the continued preclinical evaluation of this important class of compounds. Further research is warranted to fully elucidate the mechanisms of action and clinical potential of these promising piperazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant & anxiolytic activities of N-(pyridin-3-yl) quinoxalin-2-carboxamide: A novel serotonin type 3 receptor antagonist in behavioural animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. As a heterocyclic compound containing both a pyridine ring and a piperazine moiety, this substance requires careful handling due to its chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our objective is to provide clear, actionable intelligence that ensures safety and regulatory compliance, reinforcing our commitment to supporting your work beyond the product itself.
Hazard Assessment: Understanding the Risk Profile
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound may be limited, data from Safety Data Sheets (SDS) for structurally related analogs, such as 1-(4-Pyridyl)piperazine and other piperazine derivatives, provide a strong basis for risk assessment.
The primary hazards associated with this class of compounds are significant.[1][2][3]
| Hazard Classification | Description | Rationale and Recommended Precautions |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns.[1][3][4] | The piperazine and pyridine functional groups can be highly irritating and corrosive upon contact. Direct skin contact must be avoided at all times. In case of contact, immediate and thorough rinsing is critical.[1][2] |
| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage.[1][2][4][5] | The corrosive nature of the compound poses a severe threat to ocular tissue. The use of both safety goggles and a full-face shield is mandatory when handling the solid or solutions. |
| Acute Toxicity | Potential Hazard: May be harmful if swallowed, inhaled, or in contact with skin.[4][6] | While not always the primary listed hazard, the potential for systemic effects upon exposure necessitates handling within a chemical fume hood to prevent inhalation of dust or aerosols. |
| Environmental Hazard | Potential Hazard: Pyridine and its derivatives may cause long-term adverse effects in the aquatic environment.[7] | Due to this potential ecotoxicity, this chemical must never be disposed of down the drain. All waste must be collected and managed as hazardous chemical waste.[2][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the hazard assessment, a specific and mandatory PPE protocol is required to ensure user safety. This is not merely a recommendation but a critical line of defense against chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always double-glove if there is a high risk of splash or immersion. Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical safety goggles used in combination with a full-face shield are required. Standard safety glasses are insufficient to protect against splashes of this corrosive material.[1][5]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure clothing fully covers the skin. For large-scale operations or spill cleanup, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation.[4][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9]
On-Site Waste Management: Segregation and Accumulation
Proper disposal begins at the point of generation. Adherence to a strict waste segregation and collection protocol is essential to prevent dangerous chemical reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all waste containing this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other chemical constituents in the waste stream.
-
The approximate concentration of each constituent.
-
The relevant hazard characteristics (e.g., "Corrosive").
-
The date of first accumulation.
-
-
Segregation: Do not mix this waste with other waste streams unless their compatibility has been explicitly verified. Incompatible materials include strong oxidizing agents and strong acids.
-
Collection: Collect all contaminated materials, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weigh boats), in the designated container.
-
Closure and Storage: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely. The following procedure should be part of your laboratory's standard operating procedures (SOPs).
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels.
-
Collect Residue: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your institution's EHS office for recommendations), and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
Final Disposal Pathway: A Decision-Making Workflow
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor, coordinated through your institution's EHS office. You are responsible for preparing the waste for pickup.
The workflow below outlines the decision process for characterizing and handling the waste stream.
Caption: Decision workflow for the disposal of 1-(Pyridin-4-ylmethyl)piperazine HCl.
Regulatory Context: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be characterized. While this compound is not specifically listed by name as a "P" or "U" series hazardous waste, it will likely be classified based on its characteristics.
-
D002 - Corrosivity: Given that Safety Data Sheets for analogous compounds indicate they cause severe skin and eye burns, the waste is likely to be classified as D002 if it is an aqueous solution with a pH of ≤ 2 or ≥ 12.5, or if it is a liquid that corrodes steel.[11]
-
Waste from Non-specific Sources: Pyridine is listed by the EPA as a hazardous waste constituent (Appendix VIII).[12] Therefore, waste streams containing this compound are subject to stringent land disposal restrictions.[13][14]
The final waste code determination must be made in consultation with your institution's EHS professionals, who are responsible for ensuring compliance with all local, state, and federal regulations.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. nj.gov [nj.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
